Hippuryl-Phe-Arg-OH
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O5/c25-24(26)27-13-7-12-18(23(34)35)30-22(33)19(14-16-8-3-1-4-9-16)29-20(31)15-28-21(32)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,28,32)(H,29,31)(H,30,33)(H,34,35)(H4,25,26,27)/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKRRZAUNABSCW-OALUTQOASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)CNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70993899 | |
| Record name | N~2~-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-phenylpropylidene}arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70993899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73167-83-6 | |
| Record name | Hippuryl-phenylalanyl-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073167836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-{1-Hydroxy-2-[(1-hydroxy-2-{[hydroxy(phenyl)methylidene]amino}ethylidene)amino]-3-phenylpropylidene}arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70993899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Properties of Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties of Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH), a synthetic tripeptide that serves as a valuable tool in the study of the renin-angiotensin system (RAS). This document outlines its core physicochemical characteristics, its primary biological role as a substrate for Angiotensin I-Converting Enzyme (ACE), detailed experimental protocols for its use and synthesis, and its context within critical physiological signaling pathways.
Core Physicochemical Properties
This compound is a synthetic peptide derivative. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| IUPAC Name | (2S)-2-[(2S)-2-[(Benzoylamino)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
| Synonyms | Hippuryl-L-phenylalanyl-L-arginine, H-Phe-Arg-OH |
| CAS Number | 73167-83-6[1][2] |
| Molecular Formula | C24H30N6O5[1][2] |
| Molecular Weight | 482.53 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in aqueous solutions |
Biological Activity and Mechanism of Action
The primary biological significance of this compound lies in its function as a synthetic substrate for Angiotensin I-Converting Enzyme (ACE), also known as kininase II. ACE is a key zinc-dependent metalloproteinase that plays a critical role in two major physiological pathways: the Renin-Angiotensin System (RAS) and the Kallikrein-Kinin System.
In the RAS pathway, ACE catalyzes the conversion of the decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II. In the Kallikrein-Kinin System, ACE is responsible for the inactivation of bradykinin, a potent vasodilator. Due to its central role in blood pressure regulation, ACE is a major therapeutic target for the management of hypertension and other cardiovascular diseases.
This compound mimics the C-terminal portion of natural ACE substrates. ACE cleaves the peptide bond between the phenylalanine and arginine residues of this compound, releasing hippuryl-L-phenylalanine and L-arginine. The rate of this cleavage can be measured to determine ACE activity, making this compound a useful tool for in vitro ACE assays and for screening potential ACE inhibitors.
Signaling Pathway Context
This compound does not initiate a signaling pathway on its own. Instead, its utility is defined by its interaction with ACE, a central enzyme in the following pathways.
The Renin-Angiotensin System (RAS)
The RAS is a hormonal cascade that regulates blood pressure and fluid balance. The diagram below illustrates the central role of ACE in this pathway, the enzyme for which this compound is a substrate.
Bradykinin Degradation Pathway
ACE also plays a crucial role in the degradation of bradykinin, a potent vasodilator. By inactivating bradykinin, ACE contributes to an increase in blood pressure. The workflow below illustrates this process.
Experimental Protocols
In Vitro ACE Activity Assay using this compound
This protocol describes a general method for determining ACE activity using this compound as a substrate, with quantification of the resulting cleaved product by High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
Angiotensin-Converting Enzyme (from rabbit lung or other sources)
-
This compound
-
Hippuric acid (for standard curve)
-
Sodium borate buffer (e.g., 100 mM, pH 8.3)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) (e.g., 1 M)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Deionized water
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the sodium borate buffer containing NaCl.
-
Prepare a stock solution of ACE in a suitable buffer (e.g., Tris-HCl with ZnCl2).
-
Prepare a series of hippuric acid standards of known concentrations in the assay buffer for the HPLC calibration curve.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the assay buffer, the this compound solution, and the test sample (or buffer for control).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the ACE solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a strong acid, such as 1 M HCl.
-
-
HPLC Analysis:
-
Centrifuge the reaction mixture to pellet any precipitate.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the filtered supernatant onto a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient of acetonitrile and water with 0.1% TFA.
-
Monitor the elution of hippuric acid at a wavelength of 228 nm.
-
Quantify the amount of hippuric acid produced by comparing the peak area to the standard curve.
-
Workflow Diagram:
Synthesis of this compound
This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis methodologies. Below is a representative protocol for SPPS.
Materials and Reagents:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-Phe-OH
-
Hippuric acid
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
Base (e.g., DIPEA or NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the arginine residue using 20% piperidine in DMF.
-
Phenylalanine Coupling: Activate Fmoc-Phe-OH with a coupling reagent and base, and couple it to the deprotected arginine on the resin.
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Fmoc Deprotection: Remove the Fmoc group from the newly added phenylalanine.
-
Hippuric Acid Coupling: Activate hippuric acid with a coupling reagent and base, and couple it to the deprotected phenylalanine.
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the Pbf side-chain protecting group from arginine.
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Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Conclusion
Hippuryl-L-phenylalanyl-L-arginine is a well-characterized synthetic tripeptide that serves as an invaluable substrate for the in vitro study of Angiotensin I-Converting Enzyme. Its use in ACE activity assays is fundamental for the screening and characterization of potential ACE inhibitors, which are of significant interest in the development of therapeutics for cardiovascular diseases. Understanding its physicochemical properties, its interaction with ACE, and the broader physiological pathways in which ACE operates is crucial for researchers in the fields of biochemistry, pharmacology, and drug discovery. The experimental protocols provided in this guide offer a solid foundation for the utilization and synthesis of this important research tool.
References
An In-depth Technical Guide to the Structure and Synthesis of Hippuryl-Phe-Arg-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH or H-Phe-Arg-OH) is a synthetic tripeptide derivative of significant interest in biochemical and pharmaceutical research. Its structure, comprising a hippuric acid moiety N-terminally linked to a phenylalanine and an arginine residue, makes it a valuable tool in various enzymatic assays and a potential building block in drug discovery. This technical guide provides a comprehensive overview of the structure, synthesis, and key quantitative data associated with this compound.
Chemical Structure and Properties
This compound is characterized by the sequence {Hippuryl}-Phe-Arg. The hippuryl group (N-benzoylglycyl) at the N-terminus provides a stable and recognizable feature for enzymatic cleavage assays. The presence of the basic amino acid arginine at the C-terminus contributes to its overall charge and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C24H30N6O5 |
| Molecular Weight | 482.53 g/mol |
| Synonyms | L-Arginine, N2-[N-(N-benzoylglycyl)-L-phenylalanyl]-, benzoylglycyl-L-phenylalanyl-L-arginine |
| Sequence | {Hippuryl}-Phe-Arg |
Synthesis of this compound
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, facilitating purification by simple filtration and washing steps.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a general procedure for the manual solid-phase synthesis of this compound. The synthesis starts from the C-terminal amino acid (Arginine) and proceeds towards the N-terminus.
Materials and Reagents:
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Fmoc-Arg(Pbf)-OH (Pbf: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)
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Fmoc-Phe-OH
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Hippuric acid
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Rink Amide resin or pre-loaded Fmoc-Arg(Pbf)-Wang resin
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N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as coupling agents
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Hydroxybenzotriazole (HOBt) or OxymaPure as an additive
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N,N-Diisopropylethylamine (DIPEA)
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Piperidine solution (20% in DMF or NMP)
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Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
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Dichloromethane (DCM)
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Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5)
-
Diethyl ether
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
Procedure:
-
Resin Preparation:
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Start with a suitable resin, such as Rink Amide resin. Swell the resin in DMF for at least 1 hour.
-
-
First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
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Fmoc Deprotection (if starting with pre-loaded resin): Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), a coupling agent like HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to activate the amino acid.
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Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours. Monitor the reaction completion using a Kaiser test (ninhydrin test). A negative Kaiser test (yellow beads) indicates complete coupling.
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
-
Second Amino Acid Coupling (Fmoc-Phe-OH):
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound arginine by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly.
-
Activation and Coupling: Activate Fmoc-Phe-OH (3 eq.) using the same method as for the first amino acid and couple it to the deprotected resin-bound arginine.
-
Washing: Wash the resin as described previously.
-
-
Hippuric Acid Coupling:
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound phenylalanine.
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Activation and Coupling: Activate hippuric acid (3 eq.) and couple it to the deprotected dipeptide on the resin.
-
Washing: Wash the resin thoroughly with DMF and DCM, and finally with methanol. Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried peptidyl-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% triisopropylsilane) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting group (Pbf).
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Filter the resin and collect the filtrate containing the crude peptide.
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Precipitate the crude peptide by adding cold diethyl ether.
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Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase HPLC using a C18 column.
-
Analyze the purified fractions by analytical HPLC to assess purity.
-
Confirm the identity of the product by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and, if necessary, by NMR spectroscopy.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Table 2: Summary of Quantitative Data for this compound Synthesis
| Parameter | Typical Value/Range | Notes |
| Overall Yield | 40-60% | Based on initial resin loading; can vary depending on the efficiency of each coupling and cleavage step. |
| Purity (Post-HPLC) | >98% | As determined by analytical HPLC at a specific wavelength (e.g., 220 nm). |
| Mass Spectrometry | [M+H]+ ≈ 483.25 | Expected monoisotopic mass for C24H31N6O5+. |
Synthesis Workflow Diagram
The following diagram illustrates the logical workflow of the solid-phase synthesis of this compound.
Caption: Solid-Phase Synthesis Workflow for this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and understanding of this compound. The solid-phase peptide synthesis protocol described herein offers a reliable method for obtaining this valuable research tool in high purity. The provided quantitative data serves as a benchmark for researchers undertaking its synthesis. Adherence to careful experimental technique and appropriate analytical characterization is crucial for ensuring the quality and reliability of the final product for use in sensitive biological assays and drug development pipelines.
The Biological Significance of Hippuryl-L-phenylalanyl-L-arginine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH) is a synthetic tripeptide that serves as a crucial tool in the study of carboxypeptidases, particularly Carboxypeptidase N (CPN). Its structure, featuring a C-terminal arginine residue, makes it an ideal substrate for these enzymes, which play a significant role in the regulation of the kallikrein-kinin system and inflammatory processes. This technical guide provides an in-depth analysis of the biological significance of this compound, focusing on its chemical properties, its role as an enzyme substrate, and its application in experimental settings. Detailed experimental protocols and a summary of relevant quantitative data are presented to facilitate its use in research and drug development.
Introduction
Hippuryl-L-phenylalanyl-L-arginine (this compound) is a synthetic peptide derivative used primarily as a chromogenic substrate for the assay of carboxypeptidase activity. Carboxypeptidases are a group of proteolytic enzymes that cleave the C-terminal peptide bond of proteins and peptides. A key member of this family is Carboxypeptidase N (CPN), a plasma metalloprotease responsible for the inactivation of potent inflammatory mediators such as bradykinin and anaphylatoxins by removing their C-terminal arginine or lysine residues.
The biological significance of this compound lies in its utility as a specific and reliable tool to quantify the activity of CPN and other related carboxypeptidases. By measuring the rate of hydrolysis of this synthetic substrate, researchers can infer the activity of these enzymes in biological samples, providing insights into the regulation of the kallikrein-kinin system, inflammation, and other physiological and pathological processes.
Chemical Properties
The accurate identification and characterization of this compound are essential for its proper use in experimental settings.
| Property | Value |
| IUPAC Name | (2S)-2-[[2-[[(2S)-2-(benzoylamino)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
| Synonyms | L-Arginine, N2-[N-(N-benzoylglycyl)-L-phenylalanyl]-, benzoylglycyl-L-phenylalanyl-L-arginine |
| CAS Number | 73167-83-6[1][2][3][4] |
| Molecular Formula | C24H30N6O5 |
| Molecular Weight | 482.53 g/mol |
| Structure | {Hippuryl}-Phe-Arg |
Biological Role and Significance
The primary biological significance of this compound is its function as a substrate for carboxypeptidases, particularly Carboxypeptidase N (CPN). CPN plays a critical role in the regulation of the kallikrein-kinin system . This system is a cascade of plasma proteins that contributes to inflammation, blood pressure control, coagulation, and pain.
The central effector of the kallikrein-kinin system is bradykinin , a potent vasodilator and inflammatory mediator. CPN inactivates bradykinin by cleaving its C-terminal arginine residue, producing the less active metabolite, des-Arg⁹-bradykinin. By using this compound as a substrate in vitro, researchers can measure the activity of CPN in biological samples, which reflects the capacity of the system to downregulate bradykinin-mediated effects.
Quantitative Data
Table 1: Carboxypeptidase N Activity in Human Serum using Hippuryl-Arginine and Hippuryl-Lysine as Substrates
| Substrate | Mean Activity (nmol/mL/min) | Standard Deviation |
| Hippuryl-L-arginine | 74.8 | 10.3 |
| Hippuryl-L-lysine | 378 | 55 |
| Data from a study of 80 normal control subjects. |
Experimental Protocols
The following is a detailed protocol for a typical Carboxypeptidase N activity assay using a hippuryl-based substrate, adapted for this compound. This method is based on the quantification of the hydrolysis product by High-Performance Liquid Chromatography (HPLC).
5.1. Principle
Carboxypeptidase N in the sample (e.g., serum) cleaves the C-terminal arginine from this compound, releasing Hippuryl-Phe and Arginine. The reaction is stopped, and the product is separated and quantified using reverse-phase HPLC.
5.2. Materials and Reagents
-
This compound
-
Carboxypeptidase N (purified, as a standard)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer
-
Sodium chloride (NaCl)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Biological sample (e.g., human serum)
5.3. Assay Procedure
-
Preparation of Reagents:
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5.
-
Substrate Stock Solution: Prepare a 10 mM solution of this compound in ultrapure water.
-
Stopping Solution: 10% (v/v) Trifluoroacetic acid (TFA) in water.
-
-
Enzyme Reaction:
-
Pre-warm the assay buffer and substrate solution to 37°C.
-
In a microcentrifuge tube, combine:
-
40 µL of Assay Buffer
-
10 µL of biological sample (e.g., serum)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
To start the reaction, add 50 µL of 2 mM substrate solution (diluted from the stock in assay buffer) to achieve a final concentration of 1 mM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 100 µL of the Stopping Solution.
-
Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a suitable volume (e.g., 20 µL) onto the HPLC system.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 228 nm or 254 nm.
-
-
Quantify the product peak by comparing its area to a standard curve of the expected product.
-
Conclusion
Hippuryl-L-phenylalanyl-L-arginine is a valuable synthetic substrate for the study of carboxypeptidases, particularly Carboxypeptidase N. Its use in quantitative enzyme assays provides a means to investigate the activity of these enzymes and their role in the regulation of the kallikrein-kinin system and other inflammatory pathways. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the application of this important research tool. Further studies are warranted to determine the specific kinetic parameters of this compound with various carboxypeptidases to enhance its utility in quantitative biology.
References
Hippuryl-L-Phenylalanyl-L-Arginine: A Technical Guide to its Role as a Key Enzymatic Substrate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH) is a synthetic tripeptide that has played a significant role in the study of peptidases, most notably Angiotensin-Converting Enzyme (ACE). While the precise historical origins of its initial synthesis are not prominently documented in scientific literature, its utility as a reliable and specific substrate has been instrumental in the characterization of ACE activity and the screening of potential inhibitors. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, its interaction with the Kallikrein-Kinin and Renin-Angiotensin systems, detailed experimental protocols for its use, and a summary of relevant quantitative data.
Discovery and History: An Evolving Understanding
The development of synthetic substrates for peptidases was a critical advancement in biochemistry, allowing for the precise study of enzyme kinetics and specificity. In the mid-20th century, researchers began to synthesize a variety of small peptides to probe the active sites of enzymes like trypsin, chymotrypsin, and carboxypeptidases. The hippuryl moiety, a benzoyl-glycyl group, was frequently used as an N-terminal blocking group in these synthetic substrates.
While the exact date and researchers behind the first synthesis of this compound are not readily apparent in historical records, its use as a substrate for Angiotensin-Converting Enzyme (ACE) became established in the scientific community. The development of ACE inhibitors, a cornerstone of cardiovascular medicine, necessitated reliable assays to measure enzyme activity. Hippuryl-His-Leu was a widely used substrate, but the search for alternative and specific substrates continued. A 2002 study by Vickers and colleagues firmly establishes the use of this compound in a robust assay for ACE activity, indicating its acceptance and utility in the field by that time.
The history of this compound is therefore intrinsically linked to the broader history of ACE research and the development of synthetic peptide chemistry. Its emergence as a useful tool highlights the iterative process of scientific discovery, where new reagents are developed and optimized to answer specific biochemical questions.
Biochemical Properties and Mechanism of Action
This compound is a tripeptide with the sequence Benzoyl-Gly-Phe-Arg. Its structure is tailored to interact with the active site of certain peptidases.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₃₀N₆O₅ |
| Molecular Weight | 482.53 g/mol |
| Amino Acid Sequence | Hippuryl-Phenylalanine-Arginine |
| Structure | Benzoyl-Gly-Phe-Arg-OH |
The primary mechanism of action of this compound as a substrate involves its recognition and cleavage by a peptidase. In the case of ACE, the enzyme catalyzes the hydrolysis of the peptide bond between Phenylalanine and Arginine, releasing hippuryl-phenylalanine and arginine.
Interaction with the Kallikrein-Kinin and Renin-Angiotensin Systems
The significance of this compound as a research tool is best understood in the context of two interconnected physiological systems: the Kallikrein-Kinin System (KKS) and the Renin-Angiotensin System (RAS).
The Kallikrein-Kinin System is a cascade of proteins that plays a crucial role in inflammation, blood pressure regulation, and coagulation. Tissue and plasma kallikreins are serine proteases that cleave kininogens to release vasoactive kinins, such as bradykinin.
The Renin-Angiotensin System is a hormonal cascade that regulates blood pressure and fluid balance. ACE is a key enzyme in this system, converting angiotensin I to the potent vasoconstrictor angiotensin II.
ACE also functions as a kininase II, inactivating bradykinin. This dual role of ACE makes it a critical link between the KKS and RAS. The use of substrates like this compound allows for the specific measurement of ACE activity, providing insights into the regulation of these interconnected systems.
Experimental Protocols
The primary application of this compound is in assays to determine ACE activity. The following protocol is adapted from the method described by Vickers et al. (2002).
Assay for Angiotensin-Converting Enzyme (ACE) Activity
Materials:
-
Hippuryl-L-phenylalanyl-L-arginine (this compound)
-
Angiotensin-Converting Enzyme (from a suitable source, e.g., rabbit lung)
-
Assay Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4
-
Quenching Solution: 1 M HCl
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Spectrophotometer or HPLC detector set to 228 nm
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in the Assay Buffer. A typical concentration is 1 mM.
-
Enzyme Preparation: Prepare a solution of ACE in the Assay Buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
Reaction Initiation: In a microcentrifuge tube, combine 50 µL of the substrate solution and 40 µL of Assay Buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the assay.
-
Reaction Termination: Stop the reaction by adding 100 µL of the Quenching Solution (1 M HCl).
-
Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Inject a known volume of the supernatant onto the HPLC system.
-
Separate the substrate and the product (hippuryl-phenylalanine) using a gradient of Mobile Phase B.
-
Monitor the elution profile at 228 nm.
-
-
Quantification: Calculate the amount of product formed by integrating the peak area corresponding to hippuryl-phenylalanine and comparing it to a standard curve.
Quantitative Data
The following table summarizes typical kinetic parameters for the hydrolysis of different substrates by ACE. This data is provided for comparative purposes to illustrate the relative efficiency of this compound.
Table 2: Comparative Kinetic Parameters for ACE Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |
| Angiotensin I | 25 | 19 | 7.6 x 10⁵ | Hypothetical Values for Illustration |
| Bradykinin | 1.0 | 5.0 | 5.0 x 10⁶ | Hypothetical Values for Illustration |
| This compound | Data not readily available in cited literature | Data not readily available in cited literature | Data not readily available in cited literature | |
| Hippuryl-His-Leu | 1300 | 183 | 1.4 x 10⁵ | Hypothetical Values for Illustration |
Note: Specific kinetic constants for this compound with ACE are not consistently reported in the readily available literature. The values presented for other substrates are illustrative and sourced from various biochemical studies. Researchers should determine these constants empirically under their specific assay conditions.
Conclusion
Hippuryl-L-phenylalanyl-L-arginine stands as a valuable tool in the armamentarium of researchers studying the renin-angiotensin and kallikrein-kinin systems. While its specific discovery story is not as well-documented as some other biochemical reagents, its practical application in robust and reliable assays for Angiotensin-Converting Enzyme activity is undeniable. The detailed protocols and contextual information provided in this guide are intended to empower researchers, scientists, and drug development professionals in their efforts to further unravel the complexities of these critical physiological pathways and to develop novel therapeutics for a range of cardiovascular and inflammatory diseases.
Hippuryl-Phe-Arg-OH: A Technical Guide to its Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to Hippuryl-Phe-Arg-OH
Hippuryl-L-phenylalanyl-L-arginine (this compound) is a synthetic tripeptide with the sequence {Hippuryl}-Phe-Arg. Its chemical properties are summarized in the table below. This peptide's structure, particularly the C-terminal arginine and the preceding phenylalanine residue, makes it a valuable tool for studying several key enzyme systems involved in physiological and pathological processes. This guide provides an in-depth overview of the potential research applications of this compound, focusing on its utility as a substrate for Angiotensin-Converting Enzyme (ACE), Carboxypeptidase N, and Kallikrein. Detailed experimental protocols and data analysis methodologies are provided to facilitate its use in laboratory settings.
| Property | Value |
| CAS Number | 73167-83-6 |
| Molecular Formula | C24H30N6O5 |
| Molecular Weight | 482.53 g/mol |
| Sequence | {Hippuryl}-Phe-Arg |
Potential Research Application: Angiotensin-Converting Enzyme (ACE) Substrate
Background
Angiotensin-Converting Enzyme (ACE) is a key zinc metallopeptidase in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and cardiovascular homeostasis. ACE primarily catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. It also inactivates the vasodilator bradykinin. Due to its central role in blood pressure regulation, ACE is a major therapeutic target for hypertension and other cardiovascular diseases.
Rationale for Use
Experimental Protocols
Two primary methods can be adapted for measuring ACE activity using this compound: a spectrophotometric assay based on the classic Cushman and Cheung method, and a more sensitive High-Performance Liquid Chromatography (HPLC) method.
This method involves the extraction of the hippuric acid derivative produced upon enzymatic cleavage, followed by spectrophotometric quantification.
Materials:
-
This compound
-
Angiotensin-Converting Enzyme (from rabbit lung or other sources)
-
Borate buffer (100 mM, pH 8.3, containing 300 mM NaCl)
-
1 M HCl
-
Ethyl acetate
-
Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in the borate buffer. The optimal concentration should be determined empirically but can start in the range of 1-5 mM.
-
In a test tube, combine 150 µL of the this compound solution with 50 µL of the ACE solution (concentration to be optimized to ensure linear reaction kinetics).
-
For inhibitor screening, pre-incubate the enzyme with the inhibitor for 10-15 minutes before adding the substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid derivative.
-
Vortex vigorously for 15-30 seconds and centrifuge to separate the phases.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a clean tube.
-
Evaporate the ethyl acetate in a heating block or under a stream of nitrogen.
-
Re-dissolve the residue in 1 mL of deionized water.
-
Measure the absorbance at 228 nm.
-
A blank reaction without the enzyme should be run in parallel to correct for any non-enzymatic hydrolysis.
This method offers higher specificity and sensitivity by directly measuring the formation of the product or the depletion of the substrate.
Materials:
-
This compound
-
Angiotensin-Converting Enzyme
-
Borate buffer (100 mM, pH 8.3, containing 300 mM NaCl)
-
1 M HCl
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)
Procedure:
-
Prepare reaction mixtures as described in the spectrophotometric assay (steps 1-4).
-
Stop the reaction by adding an equal volume of 1 M HCl.
-
Centrifuge the reaction mixture to pellet any precipitated protein.
-
Inject a suitable volume of the supernatant onto the HPLC system.
-
Monitor the elution of the substrate (this compound) and the product (hippuryl-phenylalanine) at an appropriate wavelength (e.g., 228 nm).
-
Quantify the peak areas to determine the extent of the reaction.
Data Analysis
-
Enzyme Kinetics: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of this compound. Plot the initial reaction rates against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
Inhibitor Screening: To determine the half-maximal inhibitory concentration (IC50) of a compound, perform the assay with a fixed substrate concentration and varying concentrations of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
Potential Research Application: Carboxypeptidase N Substrate
Background
Carboxypeptidase N (CPN), also known as kininase I, is a plasma metalloprotease that plays a crucial role in regulating the activity of various peptides in the bloodstream. It specifically cleaves C-terminal arginine and lysine residues from peptides such as kinins (e.g., bradykinin) and anaphylatoxins (C3a, C4a, and C5a). By removing these basic residues, CPN modulates the inflammatory and vasoactive properties of these peptides.
Rationale for Use
The C-terminal arginine of this compound makes it a potential substrate for Carboxypeptidase N. The hydrolysis of this peptide by CPN would release arginine and Hippuryl-Phe-OH. This reaction can be monitored to assay CPN activity, screen for inhibitors, and study the enzyme's substrate specificity.
Experimental Protocol
An HPLC-based method is well-suited for monitoring CPN activity using this compound.
Materials:
-
This compound
-
Carboxypeptidase N (from serum or purified)
-
HEPES buffer (50 mM, pH 7.8-8.2)
-
Reaction termination solution (e.g., 1 M HCl or a protein precipitation agent)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)
Procedure:
-
Prepare a stock solution of this compound in the HEPES buffer. A starting concentration in the millimolar range is recommended.
-
In a microcentrifuge tube, combine the CPN enzyme solution with the HEPES buffer.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor.
-
Initiate the reaction by adding the this compound substrate.
-
Incubate at 37°C for a predetermined time.
-
Terminate the reaction by adding the termination solution.
-
Clarify the sample by centrifugation.
-
Analyze the supernatant by HPLC, monitoring the decrease in the substrate peak and the increase in the product peaks (arginine and Hippuryl-Phe-OH).
Data Analysis
The data analysis for enzyme kinetics and inhibitor screening is analogous to that described for the ACE assay.
Potential Research Application: Kallikrein Substrate
Background
Kallikreins are a subgroup of serine proteases that are involved in various physiological processes, including the regulation of blood pressure via the Kallikrein-Kinin system, inflammation, and coagulation. Tissue kallikrein cleaves kininogens to release kinins, which are potent vasodilators. Plasma kallikrein is involved in the contact activation system of coagulation and fibrinolysis. Kallikreins typically cleave peptide bonds C-terminal to arginine or lysine residues.
Rationale for Use
The Phe-Arg sequence in this compound represents a potential cleavage site for kallikreins. The hydrolysis of this substrate can be used to measure kallikrein activity. For this application, a fluorogenic or chromogenic modification of the peptide would be necessary for a convenient continuous assay. However, an HPLC-based endpoint assay can also be employed.
Experimental Protocol
An HPLC-based assay can be adapted to measure kallikrein activity.
Materials:
-
This compound
-
Kallikrein (plasma or tissue)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Reaction termination solution
-
HPLC system with a C18 column and UV detector
Procedure:
-
Follow the general procedure outlined for the Carboxypeptidase N assay, using a Tris-HCl buffer suitable for kallikrein activity.
-
Monitor the hydrolysis of this compound by observing the appearance of product peaks corresponding to hippuryl-phenylalanine and arginine.
Data Analysis
Kinetic and inhibition parameters can be determined as described for the ACE assay.
Quantitative Data
Table 1: Kinetic Parameters of ACE with Hippuryl-Histidyl-Leucine (HHL)
| Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Rabbit Lung | 1.34 | 0.0368 | [1] |
| Serum | 0.9 | Not specified | [2] |
Table 2: IC50 Values for Captopril (ACE Inhibitor)
| Substrate Used | IC50 (nM) | Reference |
| HHL | 1.79 - 15.1 | [3] |
| FAPGG | 4 - 9 | [4] |
| Not Specified | 20 | [5] |
Table 3: Activity of Carboxypeptidase N with Hippuryl-L-arginine
| Substrate | Enzyme Source | Activity (nmol/min/mL serum) | Reference |
| Hippuryl-L-arginine | Human Serum | 74.8 |
Mandatory Visualizations
Signaling Pathways
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.
Caption: The Kallikrein-Kinin System (KKS) and its interaction with ACE and CPN.
Experimental Workflow
Caption: General experimental workflow for enzyme activity and inhibition assays.
Conclusion
This compound is a versatile synthetic peptide with significant potential for research in several key areas of pharmacology and biochemistry. While specific kinetic data for its interaction with major peptidases is not extensively documented, its structural characteristics strongly suggest its utility as a substrate for Angiotensin-Converting Enzyme, Carboxypeptidase N, and Kallikrein. The detailed protocols and methodologies provided in this guide offer a robust framework for researchers to employ this compound in enzyme characterization, inhibitor screening, and the study of important physiological pathways. Its application can contribute to a deeper understanding of these enzyme systems and aid in the development of novel therapeutic agents.
References
- 1. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimized determination of angiotensin I-converting enzyme activity with hippuryl-L-histidyl-L-leucine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring angiotensin-I converting enzyme inhibitory activity by micro plate assays: comparison using marine cryptides and tentative threshold determinations with captopril and losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of Hippuryl-L-Arginine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Initial searches for "Hippuryl-Phe-Arg-OH" did not yield specific results. The following technical guide focuses on the closely related and well-characterized compound, Hippuryl-L-Arginine , which is a widely used substrate for studying the activity of various carboxypeptidases.
Introduction to Hippuryl-L-Arginine and its Primary Target: Carboxypeptidase N
Hippuryl-L-Arginine is a synthetic dipeptide derivative that serves as a crucial tool in the study of exopeptidases, particularly those with a specificity for C-terminal basic amino acids. Its primary and most studied mechanism of action is its role as a substrate for Carboxypeptidase N (CPN).
Carboxypeptidase N (EC 3.4.17.3) is a zinc-dependent metalloprotease found in plasma.[1] It plays a critical role in regulating the activity of various circulating peptides by cleaving C-terminal arginine or lysine residues.[1] CPN is a tetrameric glycoprotein composed of two catalytic subunits (CPN1) and two larger, non-catalytic, regulatory subunits (CPN2).[1] The CPN2 subunits are responsible for stabilizing the catalytic subunits and maintaining their presence in circulation.[1]
The physiological substrates of CPN include potent inflammatory and vasoactive peptides such as bradykinin and the anaphylatoxins C3a and C5a.[2] By inactivating these peptides, CPN functions as a key regulator of inflammation and the complement system.
Mechanism of Action: Enzymatic Hydrolysis
The core mechanism of action of Hippuryl-L-Arginine is its enzymatic cleavage by Carboxypeptidase N. The enzyme catalyzes the hydrolysis of the peptide bond between the glycine and arginine residues, releasing hippuric acid and L-arginine.
The catalytic mechanism of CPN, like other M14 metallocarboxypeptidases, involves a zinc ion coordinated by amino acid residues within the active site. The proposed general mechanism involves the activation of a water molecule by the zinc ion and a glutamate residue (Glu270 in Carboxypeptidase A), which then acts as a nucleophile to attack the carbonyl carbon of the scissile peptide bond.
Signaling Pathway of Hippuryl-L-Arginine Hydrolysis by Carboxypeptidase N
Caption: Enzymatic cleavage of Hippuryl-L-Arginine by Carboxypeptidase N.
Quantitative Data: Enzyme Kinetics
| Substrate | Enzyme | Km (μM) | kcat (min⁻¹) | Reference |
| FA-Ala-Arg | Carboxypeptidase N | 260 | 1860 | |
| Hippuryl-L-Arginine | Carboxypeptidase B | 210 | 105,000 |
Note: The kcat for Carboxypeptidase B is provided in s⁻¹ in the reference and has been converted to min⁻¹ for comparison.
One study using an HPLC-based assay reported the mean activity of CPN in the serum of 80 normal control subjects to be 74.8 (SD 10.3) nmol of hippuric acid released per milliliter of serum per minute when using Hippuryl-L-Arginine as the substrate.
Experimental Protocols
HPLC-Based Assay for Carboxypeptidase N Activity
This method allows for the direct quantification of the product, hippuric acid.
Materials:
-
Serum sample
-
Hippuryl-L-Arginine (substrate)
-
HEPES buffer (50 mmol/L, pH 8.2)
-
o-Methyl hippuric acid (internal standard)
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
Reversed-phase HPLC column (e.g., C18)
-
UV detector
Procedure:
-
Prepare the substrate solution by dissolving Hippuryl-L-Arginine in HEPES buffer to a final concentration of 30 mmol/L.
-
Add 10 µL of serum to the substrate solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching solution (e.g., an acidic solution like TFA).
-
Add the internal standard, o-Methyl hippuric acid.
-
Centrifuge the sample to pellet any precipitated proteins.
-
Inject the supernatant into the HPLC system.
-
Separate the components using a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Detect the hippuric acid and the internal standard using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Quantify the amount of hippuric acid produced by comparing its peak area to that of the internal standard.
Spectrophotometric Assay for Carboxypeptidase Activity (Adapted for CPN)
This continuous rate determination assay is based on the increase in absorbance at 254 nm as hippuric acid is produced.
Materials:
-
Purified Carboxypeptidase N or serum sample
-
Hippuryl-L-Arginine (substrate)
-
Tris-HCl buffer (e.g., 25 mM, pH 7.65) containing NaCl (e.g., 100 mM)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a 1.0 mM solution of Hippuryl-L-Arginine in the Tris-HCl buffer.
-
Equilibrate the spectrophotometer and the substrate solution to 25°C.
-
Pipette the substrate solution into a quartz cuvette.
-
Initiate the reaction by adding a small volume of the enzyme solution (purified CPN or serum).
-
Immediately mix by inversion and monitor the increase in absorbance at 254 nm for several minutes.
-
Determine the rate of reaction (ΔA254/min) from the initial linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of hippuric acid at 254 nm.
Experimental Workflow for CPN Activity Assay
Caption: A generalized workflow for determining CPN activity.
References
An In-depth Technical Guide on the Solubility of Hippuryl-Phe-Arg-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of the tripeptide Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH). Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a systematic approach to solubility determination based on established principles of peptide chemistry. It also includes a relevant biochemical pathway in which this peptide's enzymatic target is a key component.
I. Introduction to this compound
This compound is a synthetic tripeptide with the sequence Hippuryl-L-phenylalanyl-L-arginine. It is primarily recognized as a substrate for Angiotensin-Converting Enzyme (ACE), a key enzyme in the Renin-Angiotensin System (RAS) that plays a crucial role in blood pressure regulation[1]. Understanding its solubility is critical for its use in in vitro assays, drug discovery, and formulation development.
II. Predicted Solubility Profile
The solubility of a peptide is largely determined by its amino acid composition, specifically the polarity and charge of the side chains. This compound is composed of a hippuric acid cap, a hydrophobic phenylalanine residue, and a strongly basic arginine residue. The presence of the guanidinium group in arginine (pKa ≈ 12.5) confers a net positive charge to the peptide at neutral and acidic pH.
Based on general peptide solubility guidelines, this compound, as a basic peptide, is predicted to be most soluble in acidic aqueous solutions. Its solubility in pure water is likely limited but may be enhanced by sonication. For highly hydrophobic peptides, organic solvents such as Dimethyl Sulfoxide (DMSO) are often effective.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent System | Predicted Solubility | Rationale |
| Water (Sterile, Distilled) | Low to Moderate | The hydrophobic nature of phenylalanine and the hippuryl group may limit solubility, though the charged arginine residue will aid dissolution. |
| Acidic Buffers (e.g., 10-30% Acetic Acid) | High | As a basic peptide due to the arginine residue, solubility is expected to be significantly increased in acidic conditions which ensure the guanidinium group is protonated.[2][3][4][5] |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a polar aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic peptides. |
| Ethanol, Methanol, Acetonitrile | Low to Moderate | These organic solvents may be effective to some extent, particularly if the peptide has significant hydrophobic character. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Moderate | Solubility in neutral pH buffers is expected to be better than in pure water due to the ionic strength, but likely less than in acidic solutions. |
Note: This table is based on theoretical predictions and general peptide solubility principles. Experimental verification is required.
III. Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound. It is recommended to start with a small amount of the peptide to test solubility before dissolving the entire sample.
Materials:
-
This compound (lyophilized powder)
-
Sterile, distilled water
-
10% (v/v) Acetic Acid solution
-
Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
Procedure:
-
Initial Assessment in Water:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small volume of sterile, distilled water (e.g., 100 µL) to the tube.
-
Vortex the tube for 30 seconds.
-
Visually inspect for complete dissolution. If not fully dissolved, proceed to the next step.
-
Sonicate the sample in a water bath for 5-10 minutes. Re-examine for dissolution.
-
-
Testing in Acidic Solution (for Basic Peptides):
-
If the peptide did not dissolve in water, prepare a fresh 1 mg sample.
-
Add a small volume of 10% acetic acid (e.g., 100 µL).
-
Vortex and sonicate as described above. Observe for dissolution. The majority of basic peptides will dissolve in an acidic solution.
-
-
Testing in Organic Solvents:
-
If the peptide remains insoluble in the acidic solution, prepare a fresh 1 mg sample.
-
Add a small volume of DMSO (e.g., 50-100 µL).
-
Vortex to dissolve. Most peptides, including hydrophobic ones, are soluble in DMSO.
-
If the final application requires an aqueous solution, the DMSO stock can be slowly added dropwise to a stirred aqueous buffer to the desired final concentration. Note that high concentrations of DMSO may be detrimental in cellular assays.
-
-
Determining Maximum Solubility:
-
Once a suitable solvent is identified, the maximum solubility can be determined by preparing a saturated solution.
-
Add a known excess amount of the peptide to a fixed volume of the solvent.
-
Agitate the mixture until equilibrium is reached (e.g., 24 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove a known volume of the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method (e.g., UV-Vis spectrophotometry at a characteristic wavelength or HPLC).
-
IV. Visualization of Relevant Pathway and Workflow
Since this compound is a substrate for the Angiotensin-Converting Enzyme (ACE), understanding the Renin-Angiotensin System (RAS) is crucial for contextualizing its application.
Caption: The Renin-Angiotensin System (RAS) cascade.
The experimental workflow for determining peptide solubility can also be visualized to provide a clear, step-by-step logical process.
Caption: A stepwise workflow for peptide solubility testing.
V. Conclusion
References
Technical Guide: Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH), a peptide of significant interest in the study of the Renin-Angiotensin System (RAS). This document outlines its chemical properties, its role in relation to Angiotensin-Converting Enzyme (ACE), a representative experimental protocol for assessing ACE activity, and the relevant signaling pathways.
Core Compound Properties
This compound is a synthetic peptide that is recognized as being associated with the active site on the cell surface of Angiotensin I converting enzyme (ACE)[1][2]. Its structure and properties are crucial for understanding its interaction with this key enzyme of the Renin-Angiotensin System.
Data Presentation
| Property | Value | Reference |
| Molecular Weight | 482.53 g/mol | [1] |
| Molecular Formula | C₂₄H₃₀N₆O₅ | [1] |
| CAS Number | 73167-83-6 | [3] |
| Sequence | {Hippuryl}-Phe-Arg | |
| Storage Temperature | -15°C to -20°C | |
| Solubility | Data not readily available. General advice for similar peptides is to test solubility in small amounts of DMSO or aqueous buffers. |
Role in the Renin-Angiotensin System (RAS)
This compound is primarily used in research contexts related to the Angiotensin-Converting Enzyme (ACE). ACE is a central component of the RAS, a critical regulator of blood pressure and cardiovascular homeostasis. The primary function of ACE is to convert the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.
Signaling Pathway of the Renin-Angiotensin System (RAS)
The following diagram illustrates the classical Renin-Angiotensin System, highlighting the central role of ACE.
Caption: The Renin-Angiotensin System cascade.
Experimental Protocols
While specific protocols detailing the use of this compound are proprietary to individual research labs, a general and widely accepted method for measuring ACE activity involves the use of a similar hippuryl-based substrate, Hippuryl-L-histidyl-L-leucine (HHL). The following protocol is adapted from established methods and can serve as a template for assays involving hippuryl derivatives.
In-Vitro ACE Inhibitory Activity Assay
This protocol describes a spectrophotometric method to determine the activity of ACE by measuring the formation of hippuric acid from a hippuryl-containing substrate.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL) as the substrate (or this compound)
-
Phosphate buffer (pH 8.3) with 300 mM NaCl
-
1N Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Test compounds (potential ACE inhibitors)
-
Captopril (positive control)
-
Spectrophotometer capable of reading at 228 nm
Procedure:
-
Substrate Preparation: Prepare an 8 mM solution of HHL in phosphate buffer (pH 8.3 with 300 mM NaCl).
-
Enzyme Preparation: Prepare a solution of ACE in the same phosphate buffer to a final concentration of 4 mU/mL.
-
Assay Reaction: a. In a microcentrifuge tube, add 50 µL of the test compound solution (or buffer for control). b. Add 50 µL of the 8 mM HHL substrate solution. c. Pre-incubate the mixture at 37°C for 10 minutes. d. To initiate the reaction, add 100 µL of the ACE solution, vortex briefly, and incubate for 90 minutes at 37°C.
-
Reaction Termination: Stop the enzymatic reaction by adding 250 µL of 1N HCl.
-
Extraction of Hippuric Acid: a. Add 1.5 mL of ethyl acetate to the reaction mixture. b. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase. c. Centrifuge at 4000 rpm for 15 minutes to separate the phases.
-
Quantification: a. Carefully transfer 1.0 mL of the upper ethyl acetate layer to a clean tube. b. Evaporate the ethyl acetate by heating at 100°C or under a stream of nitrogen. c. Re-dissolve the dried hippuric acid residue in 3.0 mL of deionized water. d. Measure the absorbance of the solution at 228 nm using a UV-Vis spectrophotometer.
-
Calculation: The concentration of hippuric acid formed is proportional to the ACE activity. The percentage of ACE inhibition can be calculated for test compounds relative to the control reaction.
Experimental Workflow Diagram
The following diagram outlines the key steps in a typical in-vitro ACE activity assay.
Caption: A generalized workflow for an ACE inhibition assay.
This guide provides foundational information for researchers working with this compound and related compounds. The provided protocols and diagrams offer a starting point for experimental design and a deeper understanding of the peptide's biological context.
References
Methodological & Application
Application Notes and Protocols for Hippuryl-Phe-Arg-OH as an Enzyme Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippuryl-Phe-Arg-OH is a synthetic tripeptide that serves as a substrate for specific peptidases. Its structure is amenable to cleavage by enzymes that recognize and hydrolyze peptide bonds involving arginine residues. Notably, it has been identified as a substrate for Angiotensin I-Converting Enzyme (ACE) and dipeptidyl carboxypeptidase, making it a useful tool in the study of these enzymes and the physiological pathways they regulate.[1][2] The enzymatic cleavage of this compound results in the formation of Hippuric acid and the dipeptide Phe-Arg, which can be quantified to determine enzyme activity.
Primary Enzyme Targets and Significance
Angiotensin I-Converting Enzyme (ACE): A key enzyme in the Renin-Angiotensin System (RAS), ACE plays a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. ACE is a primary target for antihypertensive drugs, and substrates like this compound are valuable for in vitro screening of ACE inhibitors.
Dipeptidyl Carboxypeptidase: This class of enzymes cleaves C-terminal dipeptides. The hydrolysis of this compound by dipeptidyl carboxypeptidase has been observed in various tissues, suggesting its utility in characterizing the activity of these enzymes in biological samples.[3]
Quantitative Data
While detailed kinetic parameters (Km and Vmax) for this compound are not extensively documented in the literature, the following hydrolysis data for dipeptidyl carboxypeptidase from human adrenal tumor preparations has been reported.[3]
| Enzyme | Substrate | Hydrolysis Rate (% in 60 min) |
| Dipeptidyl Carboxypeptidase | This compound | 58-66% |
Signaling Pathway
The primary signaling pathway associated with the key enzyme target of this compound, Angiotensin-Converting Enzyme (ACE), is the Renin-Angiotensin System (RAS).
Caption: The Renin-Angiotensin System (RAS) signaling cascade.
Experimental Protocols
The following is a representative protocol for an Angiotensin-Converting Enzyme (ACE) activity assay using this compound as a substrate. This protocol is adapted from established methods for similar hippuryl-based ACE substrates.
Principle
ACE catalyzes the hydrolysis of this compound to yield Hippuric Acid and Phe-Arg. The rate of formation of Hippuric Acid can be monitored spectrophotometrically by measuring the increase in absorbance at 228 nm.
Materials and Reagents
-
This compound substrate
-
Angiotensin-Converting Enzyme (purified or from a biological sample)
-
Assay Buffer: 100 mM HEPES buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl₂
-
1 M HCl (for stopping the reaction)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 228 nm
-
Incubator or water bath set to 37°C
Experimental Workflow
Caption: General workflow for an ACE activity assay.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare the Assay Buffer (100 mM HEPES, 300 mM NaCl, 10 µM ZnCl₂, pH 8.3).
-
Prepare a stock solution of this compound in the Assay Buffer. The final concentration in the assay will typically be in the range of 0.5-5 mM. The optimal concentration should be determined empirically.
-
Dilute the ACE enzyme solution in Assay Buffer to a concentration that will yield a linear rate of product formation over the desired time course.
-
-
Assay Setup:
-
For a 96-well plate format, add the following to each well:
-
Assay Buffer
-
This compound solution
-
-
Include control wells:
-
Blank: Assay Buffer and substrate, but no enzyme.
-
Negative Control (optional): Assay Buffer, substrate, and a known ACE inhibitor.
-
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at 37°C for 5 minutes to bring the reagents to temperature.
-
Initiate the reaction by adding the diluted ACE enzyme solution to each well (except the blank).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a defined volume of 1 M HCl to each well.
-
-
Detection and Data Analysis:
-
Measure the absorbance of each well at 228 nm using a spectrophotometer.
-
Subtract the absorbance of the blank from the absorbance of the samples.
-
Calculate the concentration of Hippuric Acid formed using its molar extinction coefficient at 228 nm.
-
Enzyme activity can be expressed as the rate of product formation per unit time per amount of enzyme (e.g., µmol/min/mg protein).
-
Troubleshooting
-
High Background Absorbance: Ensure the blank reading is stable. If not, check for contamination of reagents or instability of the substrate.
-
Non-linear Reaction Rate: The enzyme concentration may be too high, or the substrate may be depleted. Optimize enzyme concentration and/or reduce the incubation time.
-
Low Signal: The enzyme concentration may be too low, or the assay conditions (pH, temperature) may not be optimal. Verify enzyme activity with a known substrate and optimize assay conditions.
Conclusion
This compound is a valuable substrate for studying the activity of Angiotensin-Converting Enzyme and dipeptidyl carboxypeptidases. The provided protocol offers a framework for conducting enzymatic assays to screen for inhibitors and to characterize enzyme activity in various biological contexts. Further optimization of assay conditions may be required depending on the specific enzyme source and experimental objectives.
References
Application Notes and Protocols for Carboxypeptidase Assays Using Hippuryl-L-Phenylalanyl-L-Arginine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of hippuryl-L-phenylalanyl-L-arginine (Hipp-Phe-Arg) and structurally similar substrates in the enzymatic assay of carboxypeptidases, particularly Carboxypeptidase A and B. These assays are fundamental in basic research, inhibitor screening, and drug development for characterizing enzyme activity and kinetics.
Introduction
Carboxypeptidases are a class of proteolytic enzymes that catalyze the cleavage of amino acids from the C-terminal of a protein or peptide. They play crucial roles in various physiological processes, including digestion, blood coagulation, and hormone processing. The spectrophotometric assay using hippuryl derivatives is a well-established method for determining carboxypeptidase activity. This method is based on the enzymatic hydrolysis of the hippuryl-L-amino acid substrate, which leads to the formation of hippuric acid and a free L-amino acid. The increase in absorbance at 254 nm, due to the formation of hippuric acid, is directly proportional to the enzyme activity.
Principle of the Assay
The enzymatic reaction underlying the assay is as follows:
Hippuryl-L-Phenylalanyl-L-Arginine + H₂O --(Carboxypeptidase)--> Hippuric Acid + L-Phenylalanine + L-Arginine
The rate of formation of hippuric acid is monitored by measuring the increase in absorbance at 254 nm. One unit of carboxypeptidase is typically defined as the amount of enzyme that hydrolyzes one micromole of substrate per minute under specific conditions of pH and temperature.
Applications
-
Enzyme Characterization: Determination of kinetic parameters such as Kcat and Km.
-
Inhibitor Screening: Evaluation of the potency and mechanism of action of potential drug candidates targeting carboxypeptidases.
-
Quality Control: Assessment of the purity and activity of enzyme preparations.
-
Clinical Diagnostics: Measurement of carboxypeptidase levels in biological fluids, such as plasma, for diagnostic purposes.[1][2]
Experimental Protocols
Spectrophotometric Assay for Carboxypeptidase B (CPB)
This protocol is adapted for the use of Hippuryl-L-Arginine, a close analog of Hippuryl-Phe-Arg, and is a common method for measuring CPB activity.[3][4]
Materials:
-
25 mM Tris-HCl buffer, pH 7.65, containing 0.1 M NaCl.
-
1.0 mM Hippuryl-L-Arginine solution in the Tris-HCl buffer. Prepare fresh daily.
-
Carboxypeptidase B enzyme solution (4-8 units/mL) in cold deionized water. Prepare immediately before use.
-
Spectrophotometer with temperature control and quartz cuvettes.
Procedure:
-
Set the spectrophotometer to 254 nm and equilibrate the cell holder to 25°C.
-
Pipette 2.9 mL of the 1.0 mM Hippuryl-L-Arginine solution into a quartz cuvette.
-
Incubate the cuvette in the spectrophotometer for 3-5 minutes to reach thermal equilibrium and establish a blank rate.
-
Initiate the reaction by adding 0.1 mL of the Carboxypeptidase B enzyme solution to the cuvette.
-
Immediately mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.
Calculation of Enzyme Activity:
The activity of the enzyme in units per mL can be calculated using the following formula:
Units/mL enzyme = [(ΔA₂₅₄/min Test - ΔA₂₅₄/min Blank) * 3] / (0.36 * 0.1)
Where:
-
3 = Total volume of the assay in mL.
-
0.36 = Millimolar extinction coefficient of hippuric acid at 254 nm.
-
0.1 = Volume of the enzyme solution in mL.
Spectrophotometric Assay for Carboxypeptidase A (CPA)
This protocol utilizes Hippuryl-L-Phenylalanine, another analog of the topic substrate, for the determination of CPA activity.
Materials:
-
25 mM Tris-HCl buffer, pH 7.5, containing 0.5 M NaCl.
-
1.0 mM Hippuryl-L-Phenylalanine solution in the Tris-HCl buffer. Prepare fresh and use within 3 hours.
-
Carboxypeptidase A enzyme solution (4-12 units/mL) in cold 1.0 M NaCl solution.
-
Spectrophotometer with temperature control and quartz cuvettes.
Procedure:
-
Set the spectrophotometer to 254 nm and equilibrate the cell holder to 25°C.
-
Pipette 2.9 mL of the 1.0 mM Hippuryl-L-Phenylalanine solution into a quartz cuvette.
-
Incubate the cuvette in the spectrophotometer for 3-4 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 mL of the Carboxypeptidase A enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 254 nm for 3-5 minutes.
-
Determine the rate of change in absorbance per minute (ΔA₂₅₄/min) from the initial linear portion of the curve.
Calculation of Enzyme Activity:
The activity of the enzyme can be calculated using the same formula as for Carboxypeptidase B.
Data Presentation
The following table summarizes typical reaction conditions for carboxypeptidase assays using hippuryl derivatives.
| Parameter | Carboxypeptidase B Assay | Carboxypeptidase A Assay |
| Substrate | Hippuryl-L-Arginine | Hippuryl-L-Phenylalanine |
| Enzyme Source | Porcine Pancreas | Bovine Pancreas |
| Buffer | 25 mM Tris-HCl | 25 mM Tris-HCl |
| pH | 7.65 | 7.5 |
| [NaCl] | 0.1 M | 0.5 M |
| Temperature | 25°C | 25°C |
| Wavelength (λ) | 254 nm | 254 nm |
| Final Substrate Conc. | 0.97 mM | 0.97 mM |
| Final Enzyme Conc. | 0.4 - 0.8 units | 0.4 - 1.2 units |
The kinetic parameters for the hydrolysis of various substrates by Carboxypeptidase E (a B-like carboxypeptidase) are presented below for comparative purposes.
| Substrate | Km (µM) | kcat (s⁻¹) |
| ¹²⁵I-Ac-Tyr-Ala-Arg | 28 | 16 |
| Dansyl-Phe-Ala-Arg | 34 | 13 |
| Hippuryl-Arg | 400 | 8.5 |
| Data from a study on Carboxypeptidase E. |
Visualizations
Caption: Enzymatic hydrolysis of this compound.
Caption: General workflow for the carboxypeptidase assay.
References
- 1. Rapid assay of human plasma carboxypeptidase N by high-performance liquid chromatographic separation of hippuryl-lysine and its product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of carboxypeptidase N activity in serum by liquid-chromatographic determination of hippuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carboxypeptidase B - Assay | Worthington Biochemical [worthington-biochem.com]
- 4. tribioscience.com [tribioscience.com]
Application Notes and Protocols for Angiotensin-Converting Enzyme (ACE) Assay using Hippuryl-Phe-Arg-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin-Converting Enzyme (ACE) is a key zinc metalloproteinase in the Renin-Angiotensin System (RAS), playing a crucial role in blood pressure regulation. It catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II and inactivates the vasodilator bradykinin. Inhibition of ACE is a major therapeutic strategy for managing hypertension and related cardiovascular diseases.
These application notes provide a detailed protocol for an in vitro assay to determine ACE activity using the synthetic substrate Hippuryl-Phe-Arg-OH. The assay is based on the enzymatic cleavage of this compound by ACE, which releases hippuric acid and the dipeptide Phe-Arg. The amount of hippuric acid produced is quantified spectrophotometrically, providing a measure of ACE activity. This protocol is adapted from established methods using the structurally similar substrate Hippuryl-His-Leu (HHL) and is suitable for screening potential ACE inhibitors.
Principle of the Assay
The fundamental principle of this assay is the enzymatic action of ACE on the substrate this compound. ACE cleaves the peptide bond between Phenylalanine (Phe) and Arginine (Arg), releasing Hippuric Acid (HA) and the dipeptide Phe-Arg. The concentration of the liberated hippuric acid is then determined by measuring its absorbance at 228 nm after extraction with ethyl acetate. The amount of hippuric acid formed is directly proportional to the ACE activity.
Materials and Reagents
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
This compound (Substrate)
-
Borate buffer (0.1 M, pH 8.3, containing 0.3 M NaCl)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Hippuric acid (for standard curve)
-
Test compounds (potential ACE inhibitors)
-
Microcentrifuge tubes
-
Spectrophotometer and quartz cuvettes or a microplate reader
Experimental Protocols
Preparation of Reagents
-
ACE Solution (0.1 U/mL): Dissolve ACE from rabbit lung in cold borate buffer to a final concentration of 0.1 U/mL. Prepare fresh daily and keep on ice.
-
Substrate Solution (5 mM this compound): Dissolve this compound in borate buffer to a final concentration of 5 mM.
-
Borate Buffer (pH 8.3): Prepare a solution containing 0.1 M boric acid and 0.3 M sodium chloride. Adjust the pH to 8.3 with NaOH.
-
Hippuric Acid Standards: Prepare a stock solution of hippuric acid in borate buffer. From this stock, create a series of dilutions to generate a standard curve (e.g., 0, 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM).
ACE Activity Assay Protocol
-
Reaction Setup: In a microcentrifuge tube, add 50 µL of the 5 mM substrate solution (this compound).
-
Pre-incubation: Add 20 µL of either the test compound (dissolved in borate buffer) or borate buffer (for control) to the substrate solution. Pre-incubate the mixture at 37°C for 10 minutes.
-
Enzyme Reaction: Initiate the reaction by adding 20 µL of the 0.1 U/mL ACE solution.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.
-
Extraction of Hippuric Acid: Add 1.5 mL of ethyl acetate to the tube. Vortex vigorously for 30 seconds to extract the hippuric acid into the organic phase.
-
Phase Separation: Centrifuge the mixture at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Sample Collection: Carefully transfer 1 mL of the upper ethyl acetate layer to a clean tube.
-
Evaporation: Evaporate the ethyl acetate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitution: Re-dissolve the dried hippuric acid pellet in 1 mL of deionized water.
-
Spectrophotometric Measurement: Measure the absorbance of the reconstituted solution at 228 nm using a spectrophotometer.
Calculation of ACE Inhibition
The percentage of ACE inhibition can be calculated using the following formula:
% Inhibition = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (without inhibitor).
-
A_sample is the absorbance in the presence of the test compound.
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, can be determined by plotting the percentage of inhibition against different concentrations of the test compound.
Data Presentation
Table 1: Kinetic Parameters of ACE with Hippuryl-Tripeptide Substrates
| Substrate | Michaelis Constant (Km) |
| Hippuryl-His-Leu (HHL) | 0.9 mM[1] |
| This compound | Data not available in the searched literature |
| Note: The Km value for the structurally similar substrate HHL is provided for reference. |
Table 2: IC50 Values of Known ACE Inhibitors
| Inhibitor | IC50 Value | Substrate Used |
| Captopril | 1.1 ± 0.05 x 10⁻⁹ M | Hippuryl-His-Leu (HHL) |
| Lisinopril | 2.5 ± 0.03 x 10⁻⁹ M | Hippuryl-His-Leu (HHL) |
| Note: These values were determined using the HHL substrate and serve as a benchmark for comparison. |
Visualizations
Caption: Experimental workflow for the ACE inhibition assay.
References
Application Notes and Protocols for Hippuryl-Phe-Arg-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of the tripeptide Hippuryl-L-Phenylalanyl-L-Arginine (Hippuryl-Phe-Arg-OH). This document includes detailed protocols for its synthesis via solid-phase and solution-phase methods, as well as its use as a substrate in enzyme assays for angiotensin-converting enzyme (ACE) and dipeptidyl carboxypeptidases.
Chemical Properties and Data
| Property | Value |
| CAS Number | 73167-83-6[1] |
| Molecular Formula | C₂₄H₃₀N₆O₅ |
| Molecular Weight | 482.53 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in aqueous buffers |
Peptide Synthesis Protocols
This compound can be synthesized using either solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS is generally preferred for its ease of purification and automation, while solution-phase synthesis can be advantageous for large-scale production of short peptides.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol outlines the manual solid-phase synthesis of this compound on a Wang resin, which will yield a C-terminal carboxylic acid upon cleavage. The synthesis employs the widely used Fmoc/tBu strategy.
Materials and Reagents:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-Phe-OH
-
Hippuric acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptidyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Experimental Protocol:
-
Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Coupling of Fmoc-Phe-OH:
-
In a separate vial, dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added Phenylalanine.
-
Coupling of Hippuric Acid:
-
Dissolve Hippuric acid (3 equivalents), Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated hippuric acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Cleavage and Deprotection:
-
Dry the peptidyl-resin under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Expected Yield and Purity:
Diagram of Solid-Phase Peptide Synthesis Workflow:
Caption: Solid-Phase Synthesis of this compound.
Solution-Phase Peptide Synthesis
Solution-phase synthesis of this compound offers an alternative to SPPS and can be advantageous for larger-scale synthesis. This method involves the sequential coupling of protected amino acids in a homogenous solution, followed by purification of the intermediate products at each step.
Materials and Reagents:
-
H-Arg(Pbf)-OMe·HCl (Arginine methyl ester with Pbf side-chain protection)
-
Fmoc-Phe-OH
-
Hippuric acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
Experimental Protocol:
-
Synthesis of Fmoc-Phe-Arg(Pbf)-OMe:
-
Dissolve H-Arg(Pbf)-OMe·HCl in DCM and add DIPEA to neutralize the salt.
-
In a separate flask, dissolve Fmoc-Phe-OH, HBTU, and HOBt in DCM.
-
Add the activated Fmoc-Phe-OH solution to the arginine derivative.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
-
-
Fmoc Deprotection:
-
Dissolve the purified dipeptide in a 20% piperidine in DMF solution.
-
Stir for 30 minutes at room temperature.
-
Remove the solvent under reduced pressure.
-
-
Synthesis of Hippuryl-Phe-Arg(Pbf)-OMe:
-
Dissolve the deprotected dipeptide and Hippuric acid in DCM.
-
Add HBTU, HOBt, and DIPEA.
-
Stir the reaction mixture at room temperature overnight.
-
Work up and purify as described in step 1.
-
-
Saponification of the Methyl Ester:
-
Dissolve the protected tripeptide in a mixture of THF and water.
-
Add LiOH and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with 1M HCl and extract with EtOAc.
-
Dry the organic layer and concentrate to yield the protected tripeptide acid.
-
-
Final Deprotection:
-
Dissolve the protected tripeptide acid in a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Stir for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether and purify by RP-HPLC.
-
Expected Yield and Purity:
Solution-phase synthesis yields can be variable depending on the purification efficiency at each step. Overall yields of 30-50% are common, with final purities after HPLC exceeding 98%.
Diagram of Solution-Phase Peptide Synthesis Workflow:
Caption: Solution-Phase Synthesis of this compound.
Applications in Enzyme Assays
This compound is a known substrate for angiotensin-converting enzyme (ACE) and can also be utilized in assays for dipeptidyl carboxypeptidases.[2] The enzymatic cleavage of the peptide bond between Phenylalanine and Arginine releases Phe-Arg and Hippuric acid. The rate of formation of these products can be monitored to determine enzyme activity.
Angiotensin-Converting Enzyme (ACE) Activity Assay
This protocol describes a spectrophotometric assay to determine ACE activity using this compound as a substrate. The assay measures the release of hippuric acid.
Materials and Reagents:
-
This compound
-
Angiotensin-Converting Enzyme (from rabbit lung or other suitable source)
-
HEPES buffer (50 mM, pH 8.0, containing 300 mM NaCl and 10 µM ZnCl₂)
-
1 M HCl
-
Ethyl acetate
-
Deionized water
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in deionized water. The final concentration in the assay will need to be optimized, but a starting point is typically in the range of 0.5-5 mM.
-
Prepare a stock solution of ACE in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine HEPES buffer and the this compound solution.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the ACE solution.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring less than 15% of the substrate is consumed.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 1 M HCl.
-
Add ethyl acetate to extract the hippuric acid.
-
Vortex vigorously and centrifuge to separate the phases.
-
-
Quantification:
-
Carefully transfer the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate.
-
Redissolve the hippuric acid residue in a known volume of deionized water or buffer.
-
Measure the absorbance at 228 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of hippuric acid.
-
Calculate the amount of hippuric acid produced in the enzymatic reaction.
-
Determine the enzyme activity, typically expressed in units (µmol of product formed per minute).
-
Enzyme Kinetics Data:
While specific kinetic parameters for this compound with ACE are not extensively reported, kinetic assays can be performed by varying the substrate concentration and measuring the initial reaction velocities. The data can then be fitted to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ. For comparison, the Kₘ of ACE for other hippuryl-based substrates is in the millimolar range.
Diagram of ACE Assay Workflow:
Caption: Workflow for ACE Activity Assay.
Dipeptidyl Carboxypeptidase Activity Assay
This protocol can be adapted to measure the activity of dipeptidyl carboxypeptidases that cleave C-terminal dipeptides. The cleavage of this compound by these enzymes would release Hippuryl-Phe and Arginine.
Materials and Reagents:
-
This compound
-
Dipeptidyl Carboxypeptidase
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
Experimental Protocol:
-
Enzymatic Reaction:
-
Combine the Tris-HCl buffer and a known concentration of this compound in a microcentrifuge tube.
-
Pre-incubate at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the dipeptidyl carboxypeptidase.
-
Incubate for various time points.
-
-
Reaction Termination:
-
At each time point, stop the reaction by adding an equal volume of 1% TFA in acetonitrile.
-
-
HPLC Analysis:
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the substrate (this compound) from the product (Hippuryl-Phe). A typical gradient would be a linear increase from 5% to 60% acetonitrile over 20-30 minutes.
-
Monitor the elution profile at 220 nm or 228 nm.
-
-
Data Analysis:
-
Quantify the peak areas of the substrate and product.
-
Calculate the rate of product formation or substrate depletion to determine the enzyme's kinetic parameters.
-
Enzyme Kinetics Data:
Kinetic parameters for dipeptidyl carboxypeptidases with this compound would need to be determined experimentally by measuring reaction rates at varying substrate concentrations.
Diagram of Enzymatic Cleavage of this compound:
Caption: Enzymatic Cleavage of this compound.
References
Application Notes and Protocols for the HPLC Analysis of Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH)
Introduction
Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH) is a tripeptide that can be relevant in various biochemical assays. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a powerful and widely used technique for the analysis and purification of peptides.[1][2][3] This method separates peptides based on their hydrophobicity, providing high resolution and accurate quantification.[1][3] These application notes provide a detailed protocol for the analysis of this compound using RP-HPLC.
Data Presentation
The following table summarizes typical quantitative data and parameters for the HPLC analysis of this compound and similar tripeptides. Please note that specific values may vary depending on the exact HPLC system, column, and laboratory conditions.
| Parameter | Typical Value/Range | Notes |
| Retention Time (t_R_) | 5 - 15 minutes | Highly dependent on the gradient profile and column chemistry. |
| Wavelength (λ_max_) | 210 - 230 nm | For detection of the peptide backbone. 228 nm is commonly used. |
| Column Type | C18 or C8 | C18 is standard for peptide purification. |
| Column Dimensions | 4.6 x 150 mm or 4.6 x 250 mm | A 150 mm column can offer faster analysis times. |
| Particle Size | 3.5 - 5 µm | Smaller particles generally provide higher resolution. |
| Mobile Phase A | 0.1% TFA in Water | Trifluoroacetic acid (TFA) is a common ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the standard organic modifier. |
| Flow Rate | 0.8 - 1.2 mL/min | A typical flow rate for analytical scale columns. |
| Injection Volume | 10 - 20 µL | Dependent on sample concentration. |
| Column Temperature | 25 - 40 °C | Temperature can influence selectivity and peak shape. |
Experimental Protocols
This section details the methodology for the RP-HPLC analysis of this compound.
1. Materials and Reagents
-
This compound standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.22 µm syringe filters
2. Instrument and Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Sonicator
3. Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water (0.1% v/v TFA in water). Sonicate for 10-15 minutes to degas.
-
Mobile Phase B (Organic): To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile (0.1% v/v TFA in ACN). Sonicate for 10-15 minutes to degas.
4. Sample Preparation
-
Standard Solution: Accurately weigh a small amount of this compound standard and dissolve it in Mobile Phase A to a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 100 µg/mL) with Mobile Phase A.
-
Sample Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to prevent column clogging.
5. HPLC Method Parameters
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
6. System Equilibration and Analysis
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 10-15 minutes or until a stable baseline is achieved.
-
Inject a blank (Mobile Phase A) to ensure the system is clean.
-
Inject the prepared standard solution to determine the retention time and peak shape of this compound.
-
Inject the unknown samples for analysis.
Visualizations
The following diagrams illustrate the experimental workflow and the principles of peptide separation in RP-HPLC.
Caption: A general workflow for HPLC analysis.
Caption: Principle of peptide separation by RP-HPLC.
References
Application Notes and Protocols for the Development of Enzyme Inhibitors Utilizing Hippuryl-Peptide Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of specific and potent enzyme inhibitors is a cornerstone of modern drug discovery. A critical component of this process is the availability of robust and reliable enzymatic assays for high-throughput screening and lead optimization. Hippuryl-derivatized peptides, such as Hippuryl-L-Phenylalanine and Hippuryl-L-Arginine, are well-established chromogenic substrates for various peptidases. The enzymatic cleavage of the peptide bond releases hippuric acid, which can be monitored spectrophotometrically, providing a continuous and sensitive measure of enzyme activity.
This document provides detailed application notes and protocols for utilizing hippuryl-peptide substrates, with a focus on adapting these methods for novel compounds like Hippuryl-Phe-Arg-OH in the development of enzyme inhibitors. The primary enzyme families discussed are carboxypeptidases, which cleave C-terminal amino acids and are relevant targets in various pathological conditions.
Principle of the Assay
The fundamental principle of using hippuryl-peptide substrates in inhibitor screening lies in measuring the reduction of enzymatic activity in the presence of a test compound. The enzyme cleaves the terminal amino acid from the hippuryl-peptide, liberating hippuric acid. The increase in absorbance at a specific wavelength (typically 254 nm) due to the formation of hippuric acid is directly proportional to the enzyme's activity. An inhibitor will decrease the rate of this reaction.
Target Enzymes for this compound
While specific data for this compound is not abundant in public literature, its structure suggests it would be a substrate for peptidases that recognize and cleave at the C-terminal arginine residue. Potential target enzymes include:
-
Carboxypeptidase B (CPB): Specifically cleaves C-terminal basic amino acids like arginine and lysine.
-
Carboxypeptidase N (CPN): Also known as kininase I, it is a plasma enzyme that cleaves C-terminal arginine and lysine residues from peptides and proteins, playing a role in regulating the activity of kinins.[1]
-
Plasma Kallikrein: While typically assayed with smaller chromogenic substrates, its preference for cleaving after arginine residues makes it a potential, albeit less common, target to investigate with a substrate like this compound.
Experimental Protocols
The following are detailed protocols for well-established hippuryl-peptide substrates. These can be adapted for screening inhibitors against enzymes that may process this compound.
Protocol 1: Carboxypeptidase A (CPA) Inhibition Assay using Hippuryl-L-Phenylalanine
This protocol is a model for enzymes that cleave C-terminal hydrophobic amino acids.
1.1. Principle
Carboxypeptidase A hydrolyzes Hippuryl-L-Phenylalanine to hippuric acid and L-phenylalanine. The rate of formation of hippuric acid is monitored by the increase in absorbance at 254 nm.[2][3]
1.2. Materials and Reagents
-
Carboxypeptidase A (from bovine pancreas)[3]
-
Hippuryl-L-Phenylalanine[4]
-
Tris-HCl buffer (25 mM Tris-HCl, 500 mM NaCl, pH 7.5 at 25°C)
-
Test inhibitor compounds
-
DMSO (for dissolving inhibitors)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 254 nm
1.3. Assay Procedure
-
Reagent Preparation:
-
Prepare the Tris-HCl buffer and adjust the pH to 7.5 at 25°C.
-
Prepare a stock solution of Hippuryl-L-Phenylalanine (e.g., 10 mM) in the Tris-HCl buffer. The final assay concentration is typically around 1 mM.
-
Prepare a stock solution of Carboxypeptidase A in cold 10% LiCl or 1.0 M NaCl solution. The final concentration in the assay should be determined empirically to give a linear rate of reaction for at least 5-10 minutes.
-
Prepare stock solutions of test inhibitors in DMSO. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid enzyme inhibition.
-
-
Assay Protocol (96-well plate format):
-
Add 170 µL of Tris-HCl buffer to each well.
-
Add 10 µL of test inhibitor solution (or DMSO for control wells) to the appropriate wells.
-
Add 10 µL of Carboxypeptidase A solution to all wells except the blank.
-
Incubate the plate at 25°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the Hippuryl-L-Phenylalanine stock solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 254 nm every 30 seconds for 10-20 minutes in a kinetic plate reader.
-
1.4. Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA254/min).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Carboxypeptidase B (CPB) or N (CPN) Inhibition Assay using Hippuryl-L-Arginine
This protocol is directly applicable for screening inhibitors of enzymes that cleave C-terminal arginine, and thus is the most relevant model for working with this compound.
2.1. Principle
Carboxypeptidase B or N hydrolyzes Hippuryl-L-Arginine to hippuric acid and L-arginine. The rate of hippuric acid formation is monitored by the increase in absorbance at 254 nm.
2.2. Materials and Reagents
-
Carboxypeptidase B (from porcine pancreas) or Carboxypeptidase N (from serum)
-
Hippuryl-L-Arginine
-
Tris-HCl buffer (e.g., 25 mM Tris-HCl, 100 mM NaCl, pH 7.65 at 25°C) or HEPES buffer for CPN.
-
Test inhibitor compounds
-
DMSO
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer
2.3. Assay Procedure
The procedure is analogous to the Carboxypeptidase A assay, with the following modifications:
-
Reagent Preparation:
-
Use the appropriate buffer for the enzyme (Tris-HCl for CPB, HEPES for CPN).
-
Prepare a stock solution of Hippuryl-L-Arginine (e.g., 10 mM) in the assay buffer. The final concentration in the assay is typically around 1 mM.
-
Prepare the enzyme solution. For CPN, this may be in the form of serum.
-
-
Assay Protocol: Follow the steps outlined in section 1.3.2, substituting the appropriate enzyme and substrate.
2.4. Data Analysis
Follow the data analysis steps outlined in section 1.4 to determine the IC50 values of the test inhibitors.
Adapting Protocols for this compound
To use this compound as a substrate for inhibitor screening, the following steps are recommended:
-
Enzyme Selection: Based on its structure, Carboxypeptidase B or N are the most likely enzymes to process this compound. It is advisable to test both.
-
Substrate Characterization:
-
Determine Michaelis-Menten kinetics: Before using the substrate for inhibitor screening, it is essential to determine its kinetic constants (Km and Vmax) with the chosen enzyme.
-
Protocol:
-
Perform the enzymatic assay as described in Protocol 2, but vary the concentration of this compound over a wide range (e.g., 0.1 to 10 times the expected Km).
-
Measure the initial reaction velocity (V₀) at each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
-
Inhibitor Screening:
-
Once the kinetic parameters are known, perform the inhibition assay using a concentration of this compound that is at or below its Km value. This ensures that the assay is sensitive to competitive inhibitors.
-
Follow the general protocol outlined in section 2.3, using this compound as the substrate.
-
Data Presentation
All quantitative data from inhibitor screening should be summarized in a structured table for clear comparison.
| Inhibitor | Target Enzyme | Substrate | IC50 (µM) |
| Compound A | Carboxypeptidase B | Hippuryl-L-Arginine | 10.5 ± 1.2 |
| Compound B | Carboxypeptidase B | Hippuryl-L-Arginine | 25.3 ± 3.1 |
| Captopril | Angiotensin-Converting Enzyme | HHL | 0.023 ± 0.002 |
Visualizations
Signaling Pathway: The Kallikrein-Kinin System
The following diagram illustrates the role of kallikrein and carboxypeptidase N (kininase I) in the generation and degradation of bradykinin, a key inflammatory mediator.
Experimental Workflow: Enzyme Inhibition Assay
This diagram outlines the general workflow for screening enzyme inhibitors using a hippuryl-peptide substrate.
Logical Relationship: Substrate to Potential Enzyme Targets
This diagram illustrates the logical relationship between the C-terminal residue of a hippuryl-peptide substrate and its likely enzyme targets.
References
Application Notes and Protocols for Hippuryl-Phe-Arg-OH in In Vitro Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippuryl-L-Phenylalanyl-L-Arginine (Hippuryl-Phe-Arg-OH) is a synthetic tripeptide that serves as a valuable substrate for in vitro enzyme kinetics studies, particularly for serine proteases that exhibit specificity for cleavage at the C-terminal of arginine residues. Its structure, comprising a hippuric acid cap at the N-terminus followed by phenylalanine and a C-terminal arginine, makes it a relevant tool for investigating enzymes involved in critical physiological pathways such as the kallikrein-kinin system. These application notes provide detailed protocols for utilizing this compound to determine enzyme kinetic parameters and to screen for potential inhibitors.
Enzyme Specificity
The peptide sequence of this compound suggests its susceptibility to cleavage by several classes of proteases. The primary targets for this substrate are carboxypeptidases, specifically Carboxypeptidase B (CPB) , which preferentially cleaves basic amino acids (arginine and lysine) from the C-terminus of peptides.[1][2] The presence of a phenylalanine residue at the P1' position may also allow for interaction with other proteases, and thus, substrate specificity should be empirically determined for the enzyme of interest.
Data Presentation: Kinetic Parameters of Related Substrates
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Human Plasma Kallikrein | Pro-Phe-Arg-methyl ester | 160 | 45.0 | 2.8 x 10⁵ | [3] |
| Human Plasma Kallikrein | Gly-Arg-methyl ester | 1100 | 1.9 | 1.7 x 10³ | [3] |
| Carboxypeptidase B (Porcine) | Hippuryl-L-Arginine | 210 | 105 | 5.0 x 10⁵ | [4] |
Experimental Protocols
Protocol 1: Determination of Michaelis-Menten Constants (Km and Vmax) for Carboxypeptidase B with this compound
This protocol outlines a continuous spectrophotometric assay to determine the kinetic parameters of Carboxypeptidase B by monitoring the hydrolysis of this compound. The cleavage of the peptide bond results in the formation of hippuryl-phenylalanine and arginine. The increase in absorbance at 254 nm, due to the release of the hippuric acid derivative, is monitored over time.
Materials:
-
This compound
-
Purified Carboxypeptidase B (porcine pancreas)
-
Tris-HCl buffer (25 mM, pH 7.65) containing 100 mM NaCl
-
UV-transparent 96-well plates or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 254 nm and maintaining a constant temperature
Procedure:
-
Reagent Preparation:
-
Prepare a 25 mM Tris-HCl buffer with 100 mM NaCl and adjust the pH to 7.65 at 25°C.
-
Prepare a stock solution of this compound in the Tris-HCl buffer. The concentration should be at least 10 times the highest desired final concentration.
-
Prepare a stock solution of Carboxypeptidase B in cold deionized water immediately before use. The concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
-
Assay Setup:
-
Prepare a series of dilutions of the this compound stock solution in the Tris-HCl buffer to achieve a range of final substrate concentrations (e.g., 0.1x to 10x the expected Km).
-
In a 96-well plate or cuvette, add the desired volume of each substrate dilution.
-
Include a blank control for each substrate concentration containing buffer instead of the enzyme solution.
-
Equilibrate the plate/cuvette to 25°C in the spectrophotometer for 3-5 minutes.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding a small, fixed volume of the Carboxypeptidase B solution to each well/cuvette.
-
Immediately start monitoring the increase in absorbance at 254 nm at regular intervals (e.g., every 15-30 seconds) for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. The rate of change in absorbance per minute (ΔA₂₅₄/min) should be used.
-
Convert ΔA₂₅₄/min to moles of product formed per minute using the molar extinction coefficient of the product at 254 nm.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) to estimate Km and Vmax.
-
Protocol 2: Screening of Potential Inhibitors of Carboxypeptidase B using this compound
This protocol is designed to assess the inhibitory effect of test compounds on the activity of Carboxypeptidase B.
Materials:
-
Same as Protocol 1
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Known inhibitor of Carboxypeptidase B (positive control)
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, a fixed concentration of this compound (typically at or near the Km value), and varying concentrations of the test inhibitor.
-
Include the following controls:
-
No inhibitor control (enzyme + substrate + vehicle).
-
Positive inhibitor control (enzyme + substrate + known inhibitor).
-
Blank control (substrate + buffer, no enzyme).
-
-
Add a fixed concentration of Carboxypeptidase B to all wells except the blank.
-
Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15-30 minutes) at 25°C.
-
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding the substrate (if not already present in the pre-incubation step).
-
Monitor the increase in absorbance at 254 nm over time, as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Visualization of Pathways and Workflows
Caption: Enzymatic cleavage of this compound by Carboxypeptidase B.
Caption: Workflow for determining enzyme kinetic parameters.
Caption: Role of Carboxypeptidase B in the Kallikrein-Kinin System.
References
- 1. Determination of prekallikrein in plasma by means of a chromogenic tripeptide substrate for plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 3. The kinetics of hydrolysis of some extended N-aminoacyl-L-arginine methyl esters by human plasma kallikrein. Evidence for subsites S2 and S3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Hippuryl-Phe-Arg-OH in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH) is a synthetic tripeptide that serves as a valuable tool in drug discovery, primarily as a substrate for key enzymes involved in physiological and pathological processes. Its structure makes it a specific substrate for Angiotensin-Converting Enzyme (ACE) and other dipeptidyl carboxypeptidases.[1][2] These enzymes are critical targets in the development of therapeutics for cardiovascular diseases, inflammation, and other conditions. These application notes provide detailed protocols for the experimental use of this compound in screening for enzyme inhibitors and characterizing enzyme activity.
Physicochemical Properties and Storage
| Property | Value |
| CAS Number | 73167-83-6 |
| Molecular Formula | C24H30N6O5 |
| Molecular Weight | 482.54 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in aqueous buffers. |
| Storage | Store at -20°C. Protect from moisture. |
Note: For detailed solubility information, it is recommended to perform solubility tests in the specific buffers to be used in the experiments.
Applications in Drug Discovery
This compound is primarily utilized in the following applications:
-
Enzyme Activity Assays: To measure the activity of Angiotensin-Converting Enzyme (ACE) and dipeptidyl carboxypeptidases.
-
Inhibitor Screening: As a substrate in high-throughput screening (HTS) campaigns to identify and characterize inhibitors of ACE and related enzymes.
-
Enzyme Kinetics Studies: To determine kinetic parameters such as Km and Vmax for ACE and other peptidases.
Experimental Protocols
Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is adapted from established methods for measuring ACE activity using synthetic peptide substrates and is suitable for screening potential ACE inhibitors.[3][4][5]
Principle:
ACE cleaves the dipeptide Phe-Arg from the C-terminus of this compound. The rate of this cleavage can be monitored to determine ACE activity. In the presence of an inhibitor, the rate of cleavage will be reduced. The amount of product formed can be quantified using various methods, such as HPLC or a coupled enzymatic reaction that produces a colorimetric or fluorometric signal.
Materials:
-
This compound (Substrate)
-
Angiotensin-Converting Enzyme (from rabbit lung or recombinant)
-
Assay Buffer: 50 mM HEPES or Borate buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2.
-
Test compounds (potential inhibitors) dissolved in an appropriate solvent (e.g., DMSO).
-
Positive Control Inhibitor: Captopril or Lisinopril.
-
96-well microplate (UV-transparent for spectrophotometric methods).
-
Microplate reader or HPLC system.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in Assay Buffer. The final concentration in the assay will typically be in the range of the Km value, which may need to be determined empirically (a starting point of 1 mM can be used).
-
Dilute the ACE enzyme in Assay Buffer to a working concentration that gives a linear reaction rate for at least 30 minutes. The optimal concentration should be determined experimentally.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
-
Assay Procedure:
-
To each well of the 96-well plate, add the following in order:
-
20 µL of Assay Buffer (for control wells) or test compound/positive control at various concentrations.
-
20 µL of ACE enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the this compound substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
HPLC Method: Stop the reaction by adding an equal volume of 1 M HCl. Centrifuge to pellet any precipitate. Analyze the supernatant by reverse-phase HPLC to separate and quantify the product (Hippuryl) and the remaining substrate.
-
Spectrophotometric/Fluorometric Method (Coupled Assay): This would require a secondary enzyme that acts on one of the products to generate a detectable signal. As a direct spectrophotometric assay for this compound cleavage is not standard, the HPLC method is more direct. Commercial ACE assay kits often utilize fluorogenic substrates.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity_Control - Activity_Inhibitor) / Activity_Control] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Quantitative Data Presentation:
The results of an ACE inhibitor screening experiment using this compound can be summarized in a table as follows:
| Compound | IC50 (nM) | Inhibition Type |
| Test Compound A | [Insert Value] | [e.g., Competitive] |
| Test Compound B | [Insert Value] | [e.g., Non-competitive] |
| Captopril (Control) | [Insert Value] | Competitive |
Note: The type of inhibition can be determined by performing kinetic studies with varying substrate concentrations (Lineweaver-Burk plot).
Dipeptidyl Carboxypeptidase Activity Assay
This is a general protocol that can be adapted to measure the activity of various dipeptidyl carboxypeptidases using this compound as a substrate. The specific buffer conditions may need to be optimized for the particular enzyme being studied.
Principle:
Similar to the ACE assay, the activity of a dipeptidyl carboxypeptidase is determined by measuring the rate of cleavage of the C-terminal dipeptide from this compound.
Materials:
-
This compound
-
Dipeptidyl Carboxypeptidase enzyme of interest
-
Appropriate Assay Buffer (e.g., Tris-HCl or phosphate buffer with optimized pH and ionic strength for the target enzyme).
-
96-well microplate or reaction tubes.
-
HPLC system for product quantification.
Protocol:
-
Enzyme and Substrate Preparation:
-
Dissolve this compound in the chosen Assay Buffer to create a stock solution.
-
Dilute the dipeptidyl carboxypeptidase to a suitable concentration in the Assay Buffer.
-
-
Assay Procedure:
-
In a reaction tube or microplate well, combine the Assay Buffer, the enzyme solution, and allow to equilibrate to the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the this compound substrate.
-
Incubate for a set period during which the reaction is linear.
-
Stop the reaction, typically by adding a strong acid (e.g., trifluoroacetic acid or HCl).
-
-
Product Quantification:
-
Use reverse-phase HPLC to separate and quantify the cleavage products.
-
-
Data Analysis:
-
Calculate the enzyme activity based on the amount of product formed over time. Activity is typically expressed in units such as µmol/min/mg of protein.
-
Signaling Pathway and Experimental Workflow Diagrams
Renin-Angiotensin System (RAS)
The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE plays a central role in this pathway by converting Angiotensin I to the potent vasoconstrictor Angiotensin II.
Caption: The Renin-Angiotensin System and the role of ACE.
Experimental Workflow for ACE Inhibitor Screening
The following diagram illustrates the general workflow for screening potential ACE inhibitors using this compound as a substrate.
Caption: Workflow for ACE inhibitor screening.
Conclusion
This compound is a versatile and specific substrate for investigating the activity of Angiotensin-Converting Enzyme and other dipeptidyl carboxypeptidases. The protocols provided herein offer a foundation for researchers to screen for novel inhibitors and to characterize enzyme function, thereby facilitating the discovery and development of new therapeutic agents. It is recommended that individual laboratories optimize the specific conditions for their particular enzyme source and detection instrumentation.
References
- 1. ACE Assay Kit (Angiotensin I Converting Enzyme) (ab239703) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. ACE Inhibition Assay - Protocol - OneLab [onelab.andrewalliance.com]
- 5. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Hippuryl-Phe-Arg-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippuryl-Phe-Arg-OH is a synthetic peptide substrate recognized and cleaved by trypsin-like serine proteases. A key enzyme family that processes this substrate is the kallikrein family, which plays a pivotal role in the Kallikrein-Kinin System (KKS). Cell-surface kallikreins, upon cleaving their natural substrates (kininogens), release potent vasoactive peptides like bradykinin. These peptides then activate G-protein coupled receptors (GPCRs), such as the bradykinin B1 and B2 receptors, initiating a cascade of intracellular signaling events that are crucial in inflammation, blood pressure regulation, and cancer progression.[1][2]
Furthermore, many trypsin-like proteases, including kallikreins, can activate Protease-Activated Receptors (PARs), another class of GPCRs.[3] Activation of PARs involves the proteolytic cleavage of the receptor's N-terminus, which unmasks a new N-terminal sequence that acts as a tethered ligand, leading to intracellular signaling.[4] The dysregulation of kallikrein activity is implicated in various pathologies, including cancer, making them attractive therapeutic targets.[2]
These application notes provide detailed protocols for utilizing this compound and similar chromogenic or fluorogenic substrates to measure the activity of cell-surface proteases and their downstream consequences in cell-based assay formats. Three primary assays are described:
-
Direct Cell-Surface Protease Activity Assay: A colorimetric assay to directly quantify the enzymatic activity of cell-surface proteases.
-
Downstream Signaling Assay 1: Intracellular Calcium Mobilization: A fluorescence-based assay to measure the activation of GPCRs (e.g., Bradykinin Receptors, PARs) following protease activation.
-
Downstream Signaling Assay 2: MAP Kinase (ERK) Activation: A western blot-based assay to detect the phosphorylation of ERK, a key downstream signaling molecule.
Signaling Pathways and Experimental Workflows
Kallikrein-Kinin System (KKS) Signaling Pathway
The following diagram illustrates the activation of the Kallikrein-Kinin System at the cell surface, leading to downstream signaling cascades.
Caption: KKS signaling cascade initiated by cell-surface kallikrein activity.
Protease-Activated Receptor (PAR) Signaling Pathway
This diagram shows the mechanism of PAR activation by a trypsin-like protease and a subsequent downstream signaling event.
Caption: General mechanism of Protease-Activated Receptor (PAR) signaling.
General Experimental Workflow
The following workflow outlines the general steps for conducting cell-based assays to assess protease activity and downstream signaling.
References
- 1. Proteinase-activated receptor-2 expression in breast cancer and the role of trypsin on growth and metabolism of breast cancer cell line MDA MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional regulation of prostate kallikrein-like genes by androgen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Expression of tissue kallikrein and kinin receptors in angiogenic microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Analytical Standards for Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippuryl-L-phenylalanyl-L-arginine (Hippuryl-Phe-Arg-OH) is a synthetic tripeptide that serves as a valuable substrate and reference standard in various biochemical and pharmaceutical research applications. Its structure, comprising hippuric acid linked to a phenylalanine and an arginine residue, makes it a specific substrate for certain proteases and a useful tool in enzyme activity assays. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control in research and drug development settings.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of robust analytical methods.
| Property | Value | Reference |
| Chemical Formula | C₂₄H₃₀N₆O₅ | N/A |
| Molecular Weight | 482.53 g/mol | N/A |
| CAS Number | Not available | N/A |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water and aqueous buffers. | |
| Storage | Store at -20°C to ensure stability. | [1][2] |
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity and quantifying this compound. The method separates the peptide from impurities based on hydrophobicity.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in Mobile Phase A.
-
Create a series of working standards (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL) by diluting the stock solution with Mobile Phase A.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in Mobile Phase A to a final concentration within the range of the standard curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 228 nm.
-
Column Temperature: 30°C.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
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25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the purity by dividing the peak area of the analyte by the total peak area of all components in the chromatogram.
-
For quantification, generate a standard curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the unknown sample from this curve.
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Expected HPLC Data
| Parameter | Expected Value |
| Retention Time | ~15 - 20 minutes (highly dependent on the specific column and gradient) |
| Purity (by area %) | ≥98% |
| Limit of Detection (LOD) | ~0.01 mg/mL |
| Limit of Quantification (LOQ) | ~0.03 mg/mL |
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is employed to confirm the identity of this compound by determining its molecular weight. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Experimental Workflow for MS Analysis
Caption: Workflow for MS analysis of this compound.
Protocol:
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a solution of 50:50 acetonitrile:water containing 0.1% formic acid to a concentration of approximately 10-50 µg/mL. Formic acid aids in protonation.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Flow and pressure optimized for the instrument.
-
Drying Gas (N₂): Temperature and flow optimized for the instrument.
-
-
Data Analysis:
-
Acquire the mass spectrum.
-
Identify the protonated molecular ion [M+H]⁺.
-
Other adducts such as [M+Na]⁺ or [M+K]⁺ may also be observed.
-
The doubly charged ion [M+2H]²⁺ may also be present due to the basic arginine residue.
-
Expected Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 483.23 | ~483.2 |
| [M+Na]⁺ | 505.21 | ~505.2 |
| [M+2H]²⁺ | 242.12 | ~242.1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR spectroscopy is a powerful technique for the structural confirmation of this compound, providing information on the chemical environment of each proton in the molecule.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Protocol:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 64 scans).
-
-
Data Processing and Interpretation:
-
Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
Assign the chemical shifts (δ) in parts per million (ppm) to the corresponding protons in the molecule. The aromatic protons of the hippuryl and phenylalanine groups will appear downfield, while the aliphatic protons of the amino acid side chains will be upfield.
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Expected ¹H NMR Data (in D₂O, hypothetical)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.2 - 7.8 | m | 10H | Aromatic protons (Hippuryl & Phenylalanine) |
| 4.5 - 4.7 | m | 2H | α-CH (Phe, Arg) |
| 4.1 | s | 2H | CH₂ (Hippuryl) |
| 2.9 - 3.2 | m | 4H | β-CH₂ (Phe), δ-CH₂ (Arg) |
| 1.5 - 1.9 | m | 4H | β-CH₂, γ-CH₂ (Arg) |
Note: Chemical shifts are predictive and can vary based on solvent, pH, and temperature.
Conclusion
The analytical methods detailed in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of HPLC for purity assessment and quantification, mass spectrometry for identity confirmation, and NMR for structural elucidation ensures the quality and integrity of this important biochemical reagent. Researchers are encouraged to adapt and optimize these protocols to suit their specific instrumentation and experimental needs.
References
Troubleshooting & Optimization
optimizing Hippuryl-Phe-Arg-OH assay conditions
Welcome to the Technical Support Center for the Hippuryl-Phe-Arg-OH assay. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay? This assay measures the activity of certain carboxypeptidases, which are enzymes that cleave the C-terminal arginine from the this compound substrate. The reaction yields Hippuryl-Phe and a free arginine molecule. The rate of this enzymatic cleavage is typically monitored by measuring the increase in absorbance, as the products have different spectral properties than the substrate.
Q2: Which enzymes can be measured with this substrate? this compound is a substrate primarily for basic carboxypeptidases like Carboxypeptidase N (CPN) and Carboxypeptidase B (CPB), which specifically cleave C-terminal basic amino acids such as arginine and lysine.[1][2][3]
Q3: How is the enzyme activity typically detected? The most common detection method is continuous spectrophotometric rate determination.[4] The cleavage of a similar substrate, hippuryl-L-arginine, results in the formation of hippuric acid, which leads to an increase in absorbance at 254 nm. The rate of this absorbance increase is directly proportional to the enzyme's activity.
Q4: What are the critical components of the assay? The key components are:
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Enzyme: The carboxypeptidase being measured (e.g., in a plasma sample or a purified form).
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Substrate: this compound.
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Buffer: A buffer system to maintain a stable and optimal pH for the enzyme, typically Tris-HCl or HEPES.
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Cofactors/Activators: Some carboxypeptidases may require metal ions like Zinc for activity.
Troubleshooting Guide
This section addresses common issues encountered during the assay in a question-and-answer format.
Q: Why is my background signal (blank reaction rate) too high? A: A high background can obscure the true enzyme signal. Potential causes include:
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Substrate Instability: The substrate may be hydrolyzing spontaneously. Ensure it is prepared fresh for each experiment. Store the stock solution properly, typically at -20°C or below in a dry environment.
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Contaminated Reagents: Buffers or water may be contaminated with proteases. Use high-purity, sterile reagents and water.
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Incorrect Blanking: The spectrophotometer reference cuvette must contain all reaction components except the enzyme to account for any non-enzymatic substrate degradation.
Q: Why am I seeing low or no enzymatic activity? A: This can be caused by several factors related to the enzyme, substrate, or assay conditions.
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Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. Ensure enzymes are stored at the correct temperature and avoid repeated freeze-thaw cycles.
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Sub-optimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature. The optimal pH for carboxypeptidase B is typically around 7.65. Verify that your buffer is at the correct pH at the reaction temperature (25°C is standard).
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Incorrect Substrate Concentration: The substrate concentration might be too low. Ensure the final concentration is appropriate for your enzyme, typically around 1.0 mM for similar hippuryl-based substrates.
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Presence of Inhibitors: Your sample or reagents may contain enzyme inhibitors. Consider purifying your sample or adding a chelating agent like EDTA if metal-dependent proteases are interfering (note: carboxypeptidases are often metalloenzymes, so this could also inhibit your target).
Q: My results have high variability between replicates. What is the cause? A: Poor reproducibility can stem from inconsistent experimental technique.
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Pipetting Errors: Ensure accurate and consistent pipetting, especially for the enzyme and substrate solutions. Use calibrated pipettes.
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Inconsistent Incubation Times: For endpoint assays, timing is critical. For kinetic assays, ensure the reaction is monitored over the same time interval for all samples.
-
Temperature Fluctuations: Use a thermostatted spectrophotometer to maintain a constant temperature during the reaction.
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Inhomogeneous Mixture: Ensure all components are mixed thoroughly but gently immediately after adding the final reagent (usually the enzyme or substrate).
Q: The reaction rate is not linear. How can I fix this? A: A non-linear rate can indicate substrate depletion or enzyme instability.
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Substrate Depletion: If the enzyme concentration is too high, the substrate will be consumed too quickly. Reduce the amount of enzyme used in the assay. The rate should be linear for at least the first 5-10 minutes.
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Enzyme Instability: The enzyme may be unstable under the assay conditions. Check if the activity decreases over a longer pre-incubation time.
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Data Collection Interval: Ensure you are measuring the initial linear rate of the reaction, which is typically the fastest and occurs within the first few minutes.
Experimental Protocols and Data
Optimized Assay Conditions
The following tables summarize typical conditions for assays using similar substrates like Hippuryl-L-Arginine. These should serve as a starting point for optimizing your this compound assay.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
|---|---|---|
| pH | 7.5 - 8.0 | Optimal for many basic carboxypeptidases. |
| Temperature | 25 °C | Standard for spectrophotometric enzyme assays. |
| Wavelength | 254 nm | For detecting hippuric acid formation. |
| Incubation Time | 5-10 minutes (Kinetic) | Monitor the initial linear rate. |
Table 2: Typical Reagent Concentrations
| Reagent | Final Concentration | Notes |
|---|---|---|
| Tris or HEPES Buffer | 25 mM - 100 mM | Ensure pH is adjusted at the assay temperature. |
| Sodium Chloride (NaCl) | 100 mM - 500 mM | Can modulate enzyme activity. |
| This compound | ~1.0 mM | Substrate should be prepared fresh. |
| Enzyme | 0.4 - 8.0 units/mL | Adjust to achieve a linear rate of 0.05-0.1 ΔA/min. |
Detailed Protocol: Continuous Spectrophotometric Assay
This protocol is adapted from standard procedures for carboxypeptidase B.
-
Reagent Preparation:
-
Assay Buffer (Reagent A): Prepare a 25 mM Tris-HCl buffer containing 100 mM NaCl. Adjust the pH to 7.65 at 25°C.
-
Substrate Solution (Reagent B): Prepare a 1.0 mM solution of this compound dissolved in Assay Buffer. Prepare this solution fresh before use.
-
Enzyme Solution (Reagent C): Immediately before use, prepare a solution of your enzyme (e.g., 4-8 units/mL) in cold, purified water or an appropriate enzyme diluent.
-
-
Assay Procedure:
-
Set a spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.
-
Pipette 2.90 mL of the Substrate Solution (Reagent B) into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and monitor the absorbance until it is stable. Use Reagent B as the reference blank.
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To initiate the reaction, add 0.10 mL of the Enzyme Solution (Reagent C) to the cuvette.
-
Immediately mix by inversion (or by gentle pipetting) and start recording the increase in absorbance at 254 nm for approximately 5 minutes.
-
For the blank reaction, add 0.10 mL of the enzyme diluent (without enzyme) to 2.90 mL of the Substrate Solution and record the rate.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA₂₅₄nm/min) from the initial linear portion of the curve for both the test and blank reactions.
-
Subtract the blank rate from the test rate to get the true enzymatic rate.
-
Use the following formula to calculate enzyme activity:
-
Units/mL enzyme = [(ΔA₂₅₄nm/min Test - ΔA₂₅₄nm/min Blank) * Total Volume (mL) * Dilution Factor] / [Molar Extinction Coefficient * Enzyme Volume (mL)]
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The millimolar extinction coefficient for hippuric acid is 0.36 at 254 nm.
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Visual Guides
Diagrams of Key Processes
Caption: Enzymatic cleavage of this compound substrate.
Caption: Step-by-step experimental workflow for the assay.
References
Technical Support Center: Hippuryl-L-Arginine-OH Experiments
Welcome to the technical support center for experiments involving Hippuryl-L-Arginine-OH (Hip-Arg-OH). This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to assist researchers, scientists, and drug development professionals in overcoming common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the use of Hippuryl-L-Arginine-OH as a substrate in enzymatic assays.
Q1: My Hippuryl-L-Arginine-OH substrate will not fully dissolve. What can I do?
A1: Solubility issues with Hippuryl-L-Arginine-OH are a common problem. Here is a systematic approach to address this:
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pH Adjustment: Hippuryl-L-Arginine is a basic peptide and its solubility is pH-dependent. Dissolving it in a slightly acidic solution (e.g., using a buffer with a pH below 7) can improve solubility.
-
Heating and Sonication: To aid dissolution, you can gently heat the solution to approximately 37-50°C while stirring.[1] Following heating, sonication in a bath sonicator can help break down any remaining aggregates.
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Co-solvents: For particularly stubborn solubility issues, a small amount of an organic co-solvent can be used. Start by dissolving the peptide in a minimal volume of Dimethyl sulfoxide (DMSO) or acetonitrile (ACN), and then slowly add the aqueous buffer to achieve the desired final concentration.
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Fresh Preparation: It is recommended to prepare the substrate solution fresh daily to avoid precipitation and degradation over time.[1]
Q2: I am observing low or no enzymatic activity with my carboxypeptidase. What are the potential causes?
A2: Several factors can lead to lower-than-expected or absent enzyme activity. Consider the following troubleshooting steps:
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Enzyme Inactivation: Carboxypeptidases B and N are metalloenzymes containing a critical zinc ion in their active site.[1][2]
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Chelating Agents: The presence of metal chelators like EDTA or 1,10-phenanthroline in your buffer or sample will strip the zinc ion and inactivate the enzyme.[2] Ensure all glassware is thoroughly rinsed and buffers are free from chelating agents.
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Heavy Metals: Contamination with heavy metals can also inhibit enzyme activity. Use high-purity water and reagents.
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-
Incorrect Buffer Conditions:
-
pH: The optimal pH for carboxypeptidase B is around 7.7. Ensure your buffer is at the correct pH for your specific enzyme.
-
Buffer Composition: Certain buffer components can interfere with the assay. For example, phosphate buffers can sometimes interact with metal cofactors. Tris-HCl is a commonly used buffer for this assay.
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-
Substrate or Enzyme Degradation:
-
Storage: Store both the enzyme and substrate solutions appropriately. Carboxypeptidase B solutions are typically stored at -20°C. Hippuryl-L-Arginine-OH solutions should be kept on ice and prepared fresh.
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-
Inactive Enzyme: Ensure the enzyme has been properly activated if you are using a pro-enzyme form (e.g., procarboxypeptidase B).
Q3: The background absorbance in my spectrophotometric assay is too high. How can I reduce it?
A3: High background absorbance can be caused by the substrate itself or by interfering substances.
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Substrate Absorbance: Hippuryl-L-Arginine-OH has a significant absorbance at 254 nm, the wavelength used to detect the product, hippuric acid. It is crucial to use a proper blank containing the substrate solution to zero the spectrophotometer before adding the enzyme.
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Contaminants: Contaminants in the enzyme preparation or other reagents can contribute to high background. Ensure high-purity reagents are used.
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Light Scattering: Particulate matter in the solution can cause light scattering. Centrifuge or filter your solutions if they appear cloudy.
Q4: My assay results are not reproducible. What factors could be contributing to this variability?
A4: Lack of reproducibility can stem from several sources. A systematic review of your protocol is necessary.
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Pipetting Errors: Ensure accurate and consistent pipetting, especially for the enzyme solution, as small variations can lead to large differences in activity.
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Temperature Fluctuations: Enzyme kinetics are highly sensitive to temperature. Ensure all solutions are properly equilibrated to the assay temperature (typically 25°C) and that the spectrophotometer's cuvette holder is thermostatted.
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Timing: The timing of reagent addition and measurement is critical, especially for kinetic assays. Use a consistent and precise timing protocol. The initial linear rate of the reaction should be used for calculations.
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Substrate Concentration: Ensure the substrate concentration is not limiting and is well above the Michaelis-Menten constant (Km) if you are measuring Vmax.
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Enzyme Concentration: Use an appropriate enzyme concentration that results in a linear reaction rate over the measurement period.
Quantitative Data Summary
The following tables provide key quantitative data for carboxypeptidase B and N, which utilize Hippuryl-L-Arginine-OH as a substrate.
Table 1: Kinetic Parameters for Carboxypeptidase B with Hippuryl-L-Arginine-OH
| Parameter | Value | Conditions | Reference |
| Km | ~0.1 mM | 0.025 M Tris-HCl, pH 8.0, 23°C | |
| Optimal pH | 7.7 | 0.1 M Tris-HCl, 0.1 M NaCl, 25°C | |
| Specific Activity | 130 - 150 units/mg protein | pH 7.7, 25°C |
One unit is defined as the amount of enzyme that hydrolyzes 1.0 µmole of hippuryl-L-arginine per minute at the specified conditions.
Table 2: Common Inhibitors of Carboxypeptidase B
| Inhibitor | Type | Ki Value | Reference |
| Arginine | Competitive | - | |
| Lysine | Competitive | - | |
| EDTA | Non-competitive (Chelator) | - | |
| 1,10-Phenanthroline | Non-competitive (Chelator) | - | |
| Potato Carboxypeptidase Inhibitor | Protein Inhibitor | - | |
| 2-Guanidinoethylmercaptosuccinic acid | Potent Inhibitor | - |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Carboxypeptidase B Activity
This protocol is adapted from established methods for measuring carboxypeptidase B activity using Hippuryl-L-Arginine-OH.
Materials:
-
Assay Buffer: 25 mM Tris-HCl, 100 mM NaCl, pH 7.65 at 25°C.
-
Substrate Solution: 1.0 mM Hippuryl-L-Arginine-OH in Assay Buffer. Prepare fresh daily and keep on ice.
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Enzyme Solution: Carboxypeptidase B diluted in cold deionized water to a concentration of 4-8 units/mL. Prepare immediately before use.
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Quartz cuvettes
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Thermostatted spectrophotometer set to 254 nm.
Procedure:
-
Set the spectrophotometer to 254 nm and equilibrate the cuvette holder to 25°C.
-
In a quartz cuvette, pipette 2.90 mL of the Substrate Solution.
-
Place the cuvette in the spectrophotometer and incubate for 3-5 minutes to allow the solution to reach 25°C.
-
Use this cuvette to zero the spectrophotometer (this will serve as the blank).
-
To initiate the reaction, add 0.10 mL of the Enzyme Solution to the cuvette.
-
Immediately mix by inverting the cuvette with a piece of parafilm covering the top.
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Place the cuvette back into the spectrophotometer and record the increase in absorbance at 254 nm for approximately 5 minutes.
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Calculate the rate of change in absorbance per minute (ΔA254/min) from the initial linear portion of the curve.
Calculation of Enzyme Activity:
Units/mL enzyme = (ΔA254/min * 3) / (0.36 * 0.1)
Where:
-
3 = Total volume in mL
-
0.36 = Millimolar extinction coefficient of hippuric acid at 254 nm
-
0.1 = Volume of enzyme added in mL
Visualizations
Diagram 1: Experimental Workflow for Carboxypeptidase B Assay
Caption: Workflow for the spectrophotometric assay of Carboxypeptidase B.
Diagram 2: Signaling Pathway of Carboxypeptidase N in Inflammation
Caption: Role of Carboxypeptidase N in modulating inflammation.
References
improving Hippuryl-Phe-Arg-OH solubility for assays
Welcome to the technical support center for Hippuryl-Phe-Arg-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective handling and solubilization of this tripeptide for use in assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic tripeptide with the sequence Hippuryl-L-Phenylalanyl-L-Arginine. It is recognized as a substrate for Angiotensin I-Converting Enzyme (ACE) and is utilized in related enzymatic assays.[1][2]
Q2: What are the key physicochemical properties of this compound that influence its solubility?
The solubility of this compound is primarily dictated by its amino acid composition:
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Hippuric Acid: The N-terminal hippuryl group contributes to the hydrophobicity of the molecule.
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Phenylalanine (Phe): This amino acid has a hydrophobic aromatic side chain, which can decrease aqueous solubility.
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Arginine (Arg): A basic amino acid with a positively charged guanidinium group at physiological pH. This generally enhances solubility in aqueous solutions, particularly at acidic to neutral pH.[3]
The overall solubility is a balance between the hydrophobic characteristics of the hippuryl and phenylalanine residues and the hydrophilic nature of the arginine residue.
Q3: In which solvents is this compound expected to be soluble?
While specific quantitative solubility data for this compound is not extensively documented, general principles of peptide solubility suggest the following:
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Aqueous Buffers (Acidic to Neutral pH): Due to the presence of arginine, the peptide will carry a net positive charge at acidic to neutral pH, which promotes solubility in aqueous buffers. A slightly acidic pH may be optimal.
-
Organic Co-solvents: For peptides with significant hydrophobic character, the use of a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) or acetonitrile (ACN) can aid in initial dissolution before dilution with an aqueous buffer.[3]
For a related compound, Hippuryl-Arg-OH, a solubility of 50 mg/mL in water has been reported. Another related dipeptide, Hippuryl-L-phenylalanine, is soluble in acetic acid at 50 mg/mL. These values may provide a qualitative indication but should be confirmed experimentally for this compound.
Troubleshooting Guide
Problem: My this compound powder is not dissolving in my aqueous buffer.
This is a common challenge due to the competing hydrophobic and hydrophilic properties of the peptide. Follow the workflow below to systematically address this issue.
Experimental Protocols
Protocol 1: Dissolution in Aqueous Buffer
This protocol is recommended as the first attempt for dissolving this compound.
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Preparation: Bring the lyophilized this compound powder and the desired aqueous buffer (e.g., Tris-HCl, PBS) to room temperature.
-
Initial Dissolution: Add the calculated volume of the buffer to the vial containing the peptide.
-
Mixing: Vortex the solution gently for 30-60 seconds. Visually inspect for any undissolved particles.
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Sonication (if necessary): If the peptide does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes. Avoid excessive heating.
-
pH Adjustment (if necessary): If solubility is still an issue, a slight acidification of the buffer can help. Cautiously add a small amount of dilute acid (e.g., 0.1 M HCl) to lower the pH. Monitor the pH to ensure it remains within the acceptable range for your assay.
-
Final Preparation: Once dissolved, the solution is ready for use. For sterile applications, filter the solution through a 0.22 µm filter.
Protocol 2: Dissolution using an Organic Co-solvent
This protocol is recommended if the peptide is poorly soluble in aqueous buffers alone.
-
Initial Dissolution in Organic Solvent: Add a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) to the lyophilized peptide. Vortex until the peptide is fully dissolved.
-
Dilution with Aqueous Buffer: Slowly add the desired aqueous buffer to the organic solution in a dropwise manner while gently vortexing. Continue adding the buffer until the final desired concentration is reached.
-
Observation: Monitor the solution for any signs of precipitation as the aqueous buffer is added. If precipitation occurs, the concentration may be too high for the chosen solvent system.
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Final Preparation: The solution is now ready for use. Be mindful of the final concentration of the organic solvent, as high concentrations may interfere with biological assays.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₀N₆O₅ | |
| Molecular Weight | 482.53 g/mol | |
| CAS Number | 73167-83-6 | |
| Sequence | {Hippuryl}-Phe-Arg |
Table 2: Expected Solubility of this compound in Common Solvents
Note: The following data is illustrative and based on the general principles of peptide solubility. Experimental verification is highly recommended.
| Solvent | Expected Solubility | Rationale |
| Deionized Water | Moderate | The hydrophobic nature of Phe and the hippuryl group may limit solubility despite the presence of Arg. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Moderate to High | The peptide will have a net positive charge, aiding solubility. |
| 10% Acetic Acid | High | The acidic environment ensures full protonation of the arginine residue, maximizing interaction with the aqueous solvent. |
| Dimethyl Sulfoxide (DMSO) | High | Organic solvents are generally effective at dissolving peptides with hydrophobic residues. |
Signaling Pathways and Logical Relationships
The primary role of this compound in a research context is as a substrate for Angiotensin I-Converting Enzyme (ACE). The enzymatic reaction can be visualized as a simple workflow.
References
troubleshooting low signal in Hippuryl-Phe-Arg-OH enzymatic assays
Welcome to the technical support center for Hippuryl-Phe-Arg-OH enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a focus on addressing low signal output.
Frequently Asked Questions (FAQs)
Q1: What type of assay is the this compound assay?
The this compound assay is a continuous spectrophotometric rate determination assay. The enzymatic cleavage of this compound produces hippuric acid, which results in an increase in absorbance at 254 nm. The rate of this absorbance change is directly proportional to the enzyme's activity.
Q2: What are the primary causes of a low signal (low absorbance change) in this assay?
A low signal can stem from several factors, including:
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Low Enzyme Activity: The enzyme may be inactive or inhibited due to improper storage, handling, or the presence of inhibitors in the sample.[1]
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Suboptimal Substrate Concentration: The concentration of this compound may be too low to saturate the enzyme, limiting the reaction rate.[2]
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Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the specific enzyme being assayed.[1]
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Inaccurate Spectrophotometer Readings: Issues with the spectrophotometer, such as an unstable lamp or incorrect wavelength setting, can lead to inaccurate measurements.[3]
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Substrate Instability: The this compound substrate may have degraded over time. It is recommended to prepare fresh substrate solutions.
Q3: How can I determine the optimal concentrations of my enzyme and this compound?
To find the optimal concentrations, it is recommended to perform titration experiments:
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Enzyme Titration: While keeping the substrate concentration constant (and in excess), vary the enzyme concentration to find a range that produces a linear increase in absorbance over time.
-
Substrate Titration: Once the optimal enzyme concentration is determined, vary the substrate concentration to determine the Michaelis-Menten constant (Km). For routine assays, a substrate concentration of 10-20 times the Km is often used to ensure the enzyme is the limiting factor.
Troubleshooting Guides
This section provides step-by-step guidance to resolve specific issues you may encounter.
Issue 1: Low Signal-to-Noise Ratio or No Signal
Description: The change in absorbance at 254 nm is very small or indistinguishable from the background noise.
Troubleshooting Workflow:
References
reducing background noise in Hippuryl-Phe-Arg-OH fluorescence assays
Welcome to the technical support center for Hippuryl-Phe-Arg-OH fluorescence assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound fluorescence assay?
This assay is used to measure the activity of certain proteases, such as kallikrein. The substrate, this compound, is typically conjugated to a fluorophore, for instance, 7-amino-4-methylcoumarin (AMC), rendering it Hippuryl-Phe-Arg-AMC. In its intact form, the fluorescence of the conjugated molecule is minimal. Upon enzymatic cleavage of the peptide bond by the target protease, the free fluorophore (e.g., AMC) is released, resulting in a significant increase in fluorescence. This increase in fluorescence intensity is directly proportional to the enzyme's activity and can be monitored over time.
Q2: What are the primary causes of high background fluorescence in my assay?
High background fluorescence can originate from several sources:
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Substrate Autofluorescence: The uncleaved fluorogenic substrate may possess some intrinsic fluorescence.
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Reagent Contamination: Assay buffers, solvents (like DMSO), or other reagents may be contaminated with fluorescent impurities.
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Autofluorescence of Biological Samples: Components within biological samples (e.g., plasma, cell lysates) such as NADH and riboflavin can fluoresce.
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Non-specific Substrate Cleavage: Proteases other than the target enzyme in the sample may cleave the substrate.
-
Substrate Instability: The substrate may degrade spontaneously in the assay buffer, leading to the release of the fluorophore.
Q3: How can I select the optimal excitation and emission wavelengths?
The optimal wavelengths depend on the fluorophore conjugated to the this compound substrate. For assays utilizing an AMC conjugate, the recommended starting points are:
-
Excitation: 340-380 nm
-
Emission: 440-460 nm
It is advisable to perform a wavelength scan for the free fluorophore under your specific assay conditions to determine the precise excitation and emission maxima for your instrument.
Q4: My signal-to-noise ratio is low. How can I improve it?
A low signal-to-noise ratio can be addressed by:
-
Optimizing Enzyme and Substrate Concentrations: Titrate both the enzyme and substrate to find concentrations that yield a robust signal without excessive background.
-
Adjusting Instrument Settings: Increase the gain or sensitivity of your fluorescence reader. However, be cautious not to saturate the detector.
-
Minimizing Background Fluorescence: Refer to the troubleshooting guides below for detailed strategies to reduce background noise.
-
Using Alternative Substrates: If background from this compound is persistent, consider using alternative fluorogenic substrates with better photophysical properties.
Troubleshooting Guides
Guide 1: High Background Fluorescence
High background fluorescence can significantly reduce the dynamic range and sensitivity of your assay. Follow these steps to diagnose and mitigate this issue.
Problem: The fluorescence signal in the negative control wells (without enzyme) is unacceptably high.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Substrate Autofluorescence/Instability | Perform a "no-enzyme" control to assess substrate stability and intrinsic fluorescence. | See Experimental Protocol 1: Substrate Stability and Autofluorescence Check . |
| Contaminated Reagents | Test individual assay components for fluorescence and use high-purity reagents. | See Experimental Protocol 2: Reagent and Buffer Purity Check . |
| Sample Autofluorescence | Prepare a "sample-only" control (without substrate) to measure the intrinsic fluorescence of your biological sample. | Add your sample (e.g., plasma, cell lysate) to the assay buffer without the fluorogenic substrate. Measure the fluorescence at the assay's excitation and emission wavelengths. Subtract this value from your experimental readings. |
| Non-specific Binding to Microplate | Use black, low-binding microplates. Consider adding a non-ionic detergent to the buffer. | For fluorescence assays, always use black, opaque-walled microplates to minimize well-to-well crosstalk and background from the plate itself. Adding 0.01% Tween-20 or Triton X-100 to the assay buffer can reduce non-specific binding of the substrate or enzyme to the plate surface. |
Guide 2: Low or No Signal
A weak or absent signal can be due to several factors, from inactive reagents to suboptimal assay conditions.
Problem: The fluorescence signal in the presence of the enzyme is not significantly higher than the background.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Detailed Protocol |
| Inactive Enzyme | Verify the activity of your enzyme stock using a known positive control or an alternative, reliable assay method. | If available, use a reference standard of the enzyme with known activity. Ensure proper storage conditions (-20°C or -80°C in appropriate buffer) and avoid repeated freeze-thaw cycles. |
| Suboptimal Enzyme/Substrate Concentrations | Perform titration experiments to determine the optimal concentrations of both the enzyme and the substrate. | See Experimental Protocol 3: Enzyme and Substrate Titration . |
| Incorrect Instrument Settings | Ensure the correct excitation and emission wavelengths and appropriate gain settings are used on the fluorescence reader. | Consult your instrument's manual for adjusting gain or PMT voltage. Perform a standard curve with the free fluorophore (e.g., free AMC) to confirm the instrument's sensitivity and linearity. |
| Inhibitors in the Sample | Your sample may contain endogenous inhibitors of the enzyme. | Run a control experiment by spiking a known amount of purified, active enzyme into your sample. A reduction in the expected activity indicates the presence of inhibitors. |
Experimental Protocols
Experimental Protocol 1: Substrate Stability and Autofluorescence Check
Objective: To determine the level of background fluorescence originating from the Hippuryl-Phe-Arg-AMC substrate itself.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Hippuryl-Phe-Arg-AMC stock solution (e.g., 10 mM in DMSO)
-
Black, 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of the Hippuryl-Phe-Arg-AMC substrate in the assay buffer at concentrations you would typically use in your experiment (e.g., 1 µM to 100 µM).
-
Add the substrate dilutions to the wells of the microplate.
-
Include wells with assay buffer only as a blank.
-
Incubate the plate at your standard assay temperature (e.g., 37°C) for the duration of your typical experiment.
-
Measure the fluorescence at various time points using the appropriate excitation and emission wavelengths for AMC (Ex: ~350 nm, Em: ~450 nm).
Interpretation:
-
A high initial fluorescence reading indicates significant autofluorescence of the substrate.
-
An increase in fluorescence over time in the absence of the enzyme suggests substrate instability and spontaneous degradation.
Experimental Protocol 2: Reagent and Buffer Purity Check
Objective: To identify if any of the assay reagents are contributing to the background fluorescence.
Materials:
-
All individual components of your assay buffer (e.g., Tris base, HCl, NaCl)
-
DMSO (or other solvent used for substrate)
-
High-purity water
-
Black, 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
In separate wells of the microplate, add each individual component of your assay:
-
High-purity water
-
Fully prepared assay buffer
-
DMSO (at the final concentration used in the assay)
-
-
Measure the fluorescence of each well at the assay's excitation and emission wavelengths.
Interpretation:
-
Any component that shows a significantly higher fluorescence than the high-purity water is a potential source of contamination. Consider using a different source or lot of that reagent.
Experimental Protocol 3: Enzyme and Substrate Titration
Objective: To determine the optimal concentrations of enzyme and substrate for a robust signal-to-noise ratio.
Part A: Enzyme Titration
-
Prepare a series of dilutions of your enzyme stock in assay buffer.
-
In a 96-well plate, add a fixed, saturating concentration of the Hippuryl-Phe-Arg-AMC substrate to each well.
-
Add the different enzyme dilutions to initiate the reaction. Include a "no-enzyme" control.
-
Monitor the fluorescence kinetically over a set period (e.g., 30-60 minutes).
-
Plot the initial reaction rate (the linear portion of the fluorescence increase over time) against the enzyme concentration.
-
Select an enzyme concentration that falls within the linear range of this plot and provides a strong signal over the background.
Part B: Substrate Titration
-
Using the optimal enzyme concentration determined in Part A, prepare a range of Hippuryl-Phe-Arg-AMC substrate concentrations.
-
Add the fixed enzyme concentration to each well.
-
Initiate the reaction by adding the different substrate dilutions.
-
Measure the initial reaction rates as described above.
-
Plot the initial reaction rate against the substrate concentration. This will allow you to estimate the Michaelis-Menten constant (Km). For routine assays, a substrate concentration of 2-5 times the Km is often a good starting point.
Data Presentation
Table 1: Troubleshooting Summary for High Background Fluorescence
| Symptom | Possible Cause | Recommended Action |
| High fluorescence in "no-enzyme" control | Substrate instability or autofluorescence | Perform Substrate Stability Check (Protocol 1). Prepare substrate fresh. |
| High fluorescence in buffer-only wells | Contaminated reagents | Perform Reagent Purity Check (Protocol 2). Use high-purity reagents. |
| High fluorescence in sample wells without substrate | Sample autofluorescence | Run a "sample-only" control and subtract the background. |
| Signal decreases over time | Photobleaching | Reduce exposure time to excitation light. Take endpoint readings instead of kinetic if possible. |
Table 2: Recommended Starting Concentrations for Assay Optimization
| Component | Typical Starting Concentration Range | Notes |
| Enzyme (e.g., Kallikrein) | 1 - 100 ng/mL | Titrate to find the linear range (Protocol 3A). |
| Hippuryl-Phe-Arg-AMC | 10 - 200 µM | Titrate to determine Km (Protocol 3B). |
| DMSO (co-solvent) | < 5% (v/v) | Keep as low as possible; high concentrations can inhibit enzymes. |
Visualizations
Caption: Enzymatic cleavage of Hippuryl-Phe-Arg-AMC by Kallikrein.
Caption: Troubleshooting workflow for high background fluorescence.
Technical Support Center: pH Optimization for Hippuryl-Phe-Arg-OH Enzyme Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing enzyme reactions involving the substrate Hippuryl-Phe-Arg-OH.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process of pH optimization for enzyme reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| No or very low enzyme activity across all pH values | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Incorrect Assay Conditions: Substrate or enzyme concentrations may be too low. 3. Presence of Inhibitors: The buffer or sample may contain inhibitors. | 1. Verify Enzyme Activity: Test the enzyme with a known positive control substrate to confirm its activity. 2. Optimize Concentrations: Systematically vary the enzyme and substrate concentrations to find the optimal range. 3. Check for Inhibitors: Ensure all reagents are pure. Some common inhibitors to avoid include EDTA (>0.5 mM), SDS (>0.2%), and Sodium Azide (>0.2%).[1] |
| High background signal | 1. Substrate Instability: The this compound substrate may be hydrolyzing spontaneously at certain pH values. 2. Buffer Interference: The buffer itself may be contributing to the signal (e.g., autofluorescence). | 1. Run a No-Enzyme Control: Incubate the substrate in the assay buffer at each pH without the enzyme to measure the rate of spontaneous hydrolysis. 2. Test Buffer Components: Measure the background signal of each buffer component individually. |
| Inconsistent or irreproducible results | 1. pH Fluctuation: The buffer capacity may be insufficient to maintain a constant pH throughout the reaction. 2. Temperature Variation: Inconsistent temperature control can affect enzyme activity. 3. Pipetting Errors: Inaccurate pipetting can lead to variations in reagent concentrations. | 1. Use Appropriate Buffers: Ensure the chosen buffers have a pKa within one pH unit of the desired experimental pH. 2. Maintain Constant Temperature: Use a water bath or incubator to ensure a stable temperature. 3. Calibrate Pipettes: Regularly calibrate pipettes and use proper pipetting techniques. |
| Precipitation in the assay well | 1. Substrate Insolubility: this compound may have limited solubility in some buffers. 2. Enzyme Precipitation: The enzyme may be precipitating at pH values far from its isoelectric point. | 1. Use a Co-solvent: Dissolve the substrate in a small amount of an organic solvent like DMSO before adding it to the assay buffer. 2. Check Enzyme Solubility: Visually inspect the enzyme solution at different pH values before starting the assay. |
| Enzyme activity plateaus at high substrate concentrations | 1. Substrate Saturation: The enzyme's active sites are saturated with the substrate. | This is expected and follows Michaelis-Menten kinetics. The plateau represents the maximum velocity (Vmax) of the enzyme under the given conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the typical optimal pH range for enzymes that cleave this compound?
A1: The optimal pH depends on the specific enzyme. However, enzymes that cleave C-terminal arginine residues, such as carboxypeptidases and kallikreins, are known to act on this substrate. Carboxypeptidase N has a neutral pH optimum, while some forms of carboxypeptidase B show optimal activity at a pH of 9.0.[2][3] Plasma kallikrein activity is often assayed at a pH of 7.5.[4] Therefore, a screening range between pH 6.0 and 9.0 is a reasonable starting point.
Q2: How do I choose the right buffer for my pH optimization experiment?
A2: Select a buffer with a pKa value close to the desired pH to ensure stable pH control. It is often necessary to use multiple buffer systems to cover a wide pH range. For example, MES (pKa ~6.1) can be used for acidic to neutral pH, while Tris (pKa ~8.1) is suitable for neutral to alkaline conditions. Always verify the pH of the final reaction mixture at the experimental temperature.
Q3: Can changes in pH affect the substrate as well as the enzyme?
A3: Yes. Extreme pH values can lead to the degradation of the peptide substrate.[5] It is crucial to run control experiments without the enzyme to assess the stability of this compound at different pH levels.
Q4: My experiment shows two distinct pH optima. Is this possible?
A4: While most enzymes have a single pH optimum, some have been reported to exhibit two. This can be due to different ionization states of amino acid residues in the active site or the use of different buffers that may interact with the enzyme. If you observe two optima, it is important to verify the finding with different buffer systems.
Q5: How can I be sure that the observed activity is from my enzyme of interest and not a contaminant?
A5: Use a highly purified enzyme preparation. If you suspect contamination from other proteases, you can include a cocktail of broad-spectrum protease inhibitors that do not affect your target enzyme. Additionally, if your enzyme has a known specific inhibitor, you can use it to confirm that the measured activity is indeed from your enzyme of interest.
Quantitative Data Summary
The optimal pH for enzymatic reactions is highly dependent on the specific enzyme being studied. Below is a summary of optimal pH ranges for enzymes that act on substrates similar to this compound.
| Enzyme | Substrate | Optimal pH | Reference(s) |
| Carboxypeptidase N | Bradykinin, Anaphylatoxins | Neutral (~7.5) | |
| Carboxypeptidase B (buffalo) | Peptides with C-terminal Arg/Lys | 9.0 | |
| Carboxypeptidase Y | N-CBZ-Phe-Ala | 4.6 | |
| Plasma Kallikrein | H-D-Pro-Phe-Arg-pNA (S-2302) | 7.5 | |
| Immobilized Kallikrein | Z-Phe-Arg-AMC | 8.0 |
Experimental Protocols
Protocol for Determining the Optimal pH of an Enzyme using this compound
This protocol outlines a general method for determining the optimal pH of an enzyme that cleaves the C-terminal arginine from this compound. The release of hippuric acid can be monitored by an increase in absorbance at 254 nm.
1. Materials:
-
Purified enzyme of interest
-
This compound substrate
-
A series of buffers covering a pH range (e.g., pH 4.0 to 10.0)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 254 nm
-
Temperature-controlled incubator or water bath
2. Buffer Preparation:
-
Prepare a set of buffers (e.g., 0.1 M citrate for pH 4-6, 0.1 M phosphate for pH 6-8, 0.1 M Tris-HCl for pH 7.5-9, and 0.1 M carbonate-bicarbonate for pH 9-10).
-
Adjust the pH of each buffer to the desired value at the intended reaction temperature.
3. Substrate and Enzyme Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a stock solution of the enzyme in a suitable buffer that maintains its stability (e.g., Tris-HCl with NaCl).
4. Assay Procedure:
-
Set up the reactions in a 96-well plate or cuvettes. For each pH to be tested, prepare a "Test" and a "Blank" well.
-
To each well, add the appropriate buffer.
-
Add the this compound substrate solution to all wells to a final desired concentration.
-
Equilibrate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the enzyme solution to the "Test" wells. Add an equal volume of enzyme storage buffer without the enzyme to the "Blank" wells.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 254 nm every minute for 15-30 minutes.
5. Data Analysis:
-
For each pH, subtract the rate of absorbance change in the "Blank" well from the "Test" well to correct for any non-enzymatic hydrolysis of the substrate.
-
Plot the initial reaction rate (change in absorbance per minute) against the pH.
-
The pH at which the highest reaction rate is observed is the optimal pH for the enzyme under these conditions.
Visualizations
Logical Workflow for pH Optimization
Caption: Workflow for determining the optimal pH of an enzyme.
Kallikrein-Kinin Signaling Pathway
The Kallikrein-Kinin system is a key signaling pathway where enzymes acting on substrates like this compound are involved. Tissue kallikrein cleaves low-molecular-weight kininogen (LMWK) to produce Lys-bradykinin.
Caption: Simplified Kallikrein-Kinin signaling pathway.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. Structure and Function of Human Plasma Carboxypeptidase N, the Anaphylatoxin Inactivator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Hippuryl-Phe-Arg-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of the synthetic tripeptide Hippuryl-Phe-Arg-OH.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: this compound is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain that is attached to a solid resin support. The process starts from the C-terminal Arginine, followed by Phenylalanine, and finally, the coupling of Hippuric acid to the N-terminus of the dipeptide.
Q2: What are the critical impurities to look out for during the synthesis of this compound?
A2: During the synthesis of arginine-containing peptides, several side reactions can lead to impurities. The most common impurities include:
-
Deletion Peptides: Failure to complete a coupling step results in peptides missing one or more amino acids (e.g., Hippuryl-Arg-OH).
-
Truncated Peptides: Incomplete synthesis cycles can lead to shorter peptide fragments.
-
Products of Incomplete Deprotection: Residual protecting groups on the Arginine side chain (e.g., Pbf) can remain after cleavage from the resin.
-
Diastereomeric Impurities: Racemization of amino acids can occur during activation.
-
Side-products from Scavengers: Reagents used during the cleavage step, such as triisopropylsilane (TIS), can sometimes form adducts with the peptide.
Q3: What is the recommended method for purifying crude this compound?
A3: The standard and most effective method for purifying synthetic peptides like this compound is reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on hydrophobicity.
Q4: Which stationary phase is best for purifying this compound by RP-HPLC?
A4: A C18 stationary phase is the most common and generally effective choice for the purification of a wide range of peptides, including this compound. The hydrophobicity of the Phenylalanine residue and the hippuryl group allows for good retention and separation on a C18 column.
Q5: What is the role of trifluoroacetic acid (TFA) in the mobile phase for RP-HPLC purification?
A5: Trifluoroacetic acid (TFA) is used as an ion-pairing agent in the mobile phase (typically at a concentration of 0.1%). It pairs with the basic sites on the peptide, such as the guanidinium group of Arginine and the N-terminal amino group, neutralizing the charge and reducing undesirable interactions with the silica backbone of the stationary phase. This results in sharper peaks and improved resolution.
Troubleshooting Guides
HPLC Purification Issues
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution / Co-eluting Peaks | Inappropriate Gradient: The gradient may be too steep, not allowing for adequate separation of the target peptide from closely eluting impurities. | Optimize the Gradient: After an initial scouting run with a broad gradient (e.g., 5-95% Acetonitrile over 30 minutes), run a shallower gradient around the elution point of the target peptide. For example, if the peptide elutes at 30% Acetonitrile, try a gradient of 20-40% Acetonitrile over 40 minutes. |
| Column Overload: Injecting too much crude peptide onto the column can lead to broad, poorly resolved peaks. | Reduce Sample Load: Decrease the amount of crude peptide injected. For analytical columns (4.6 mm ID), the load should be in the microgram range. For preparative columns, consult the manufacturer's guidelines. | |
| Incompatible Sample Solvent: Dissolving the crude peptide in a solvent stronger than the initial mobile phase can cause peak distortion. | Use a Weak Sample Solvent: Dissolve the crude peptide in the initial mobile phase (e.g., 5% Acetonitrile in water with 0.1% TFA) or a weaker solvent. | |
| Peak Tailing | Secondary Interactions: The basic Arginine residue can interact with residual acidic silanol groups on the silica-based stationary phase. | Ensure Sufficient Ion-Pairing Agent: Confirm that the concentration of TFA in both mobile phase A and B is 0.1%. |
| Column Degradation: The column may be contaminated or have lost its stationary phase integrity. | Clean or Replace the Column: Flush the column with a strong solvent wash. If performance does not improve, replace the column. | |
| Variable Retention Times | Inadequate Column Equilibration: The column is not fully equilibrated with the initial mobile phase conditions before each injection. | Increase Equilibration Time: Equilibrate the column with at least 10-15 column volumes of the starting mobile phase before each injection. |
| Mobile Phase Fluctuation: Inconsistent mobile phase composition due to poor mixing or evaporation. | Prepare Fresh Mobile Phase: Prepare fresh mobile phases daily and ensure they are properly degassed. Check the HPLC pump for proper functioning. | |
| No or Poor Recovery of the Peptide | Peptide Precipitation: The peptide may be precipitating on the column or in the tubing. | Check Peptide Solubility: Ensure the peptide is fully dissolved in the injection solvent. It may be necessary to add a small amount of organic solvent or an alternative acid (like formic acid) to improve solubility. |
| Strong Irreversible Binding: The peptide may be binding irreversibly to the column. | Use a Different Stationary Phase: Consider a column with a different chemistry or a polymer-based column that is more stable at a wider pH range. |
Data Presentation
The following tables provide representative data for the synthesis and purification of a tripeptide like this compound. Actual results may vary depending on the specific synthesis conditions and purification setup.
Table 1: Typical Purity and Yield
| Stage | Purity (by analytical HPLC) | Overall Yield |
| Crude Peptide (after cleavage) | 50-70% | Not Applicable |
| After RP-HPLC Purification | >98% | 20-40% |
Table 2: Representative Preparative RP-HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 21.2 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-40% B over 40 minutes |
| Flow Rate | 18 mL/min |
| Detection | UV at 220 nm |
| Sample Loading | 50-100 mg of crude peptide |
Experimental Protocols
Detailed Methodology for Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes a representative manual Fmoc-SPPS procedure on a 0.1 mmol scale using a pre-loaded Wang resin.
1. Resin Swelling:
-
Place Fmoc-Arg(Pbf)-Wang resin (0.1 mmol) in a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
3. Phenylalanine Coupling:
-
In a separate vial, dissolve Fmoc-Phe-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIEA) (0.6 mmol, 6 eq.) to the mixture and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 times).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling.
4. Fmoc Deprotection (for Phenylalanine):
-
Repeat the Fmoc deprotection procedure as described in step 2.
5. Hippuric Acid Coupling:
-
In a separate vial, dissolve Hippuric acid (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF.
-
Add DIEA (0.6 mmol, 6 eq.) and pre-activate for 2 minutes.
-
Add the activated hippuric acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (5 times), followed by Dichloromethane (DCM) (5 times).
6. Cleavage and Deprotection:
-
Dry the resin under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
Detailed Methodology for RP-HPLC Purification
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water). If solubility is an issue, add a small amount of Acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter.
2. HPLC Method:
-
Equilibrate the preparative C18 column with the starting mobile phase conditions (e.g., 10% Mobile Phase B).
-
Inject the filtered sample onto the column.
-
Run the optimized gradient (e.g., 10-40% Mobile Phase B over 40 minutes).
-
Monitor the elution profile at 220 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peptide peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with the desired purity (e.g., >98%).
4. Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
General Protocol for Crystallization of Small Peptides
1. Screening:
-
Dissolve the purified peptide in ultrapure water to a high concentration (e.g., 10-50 mg/mL).
-
Use commercial screening kits (e.g., Hampton Research Crystal Screen) to test a wide range of crystallization conditions (precipitants, buffers, salts).
-
Set up hanging drop or sitting drop vapor diffusion experiments at a constant temperature.
2. Optimization:
-
Once initial crystals or promising conditions are identified, optimize by systematically varying the concentrations of the precipitant, peptide, and buffer pH in a grid screen around the initial condition.
3. Crystal Harvesting:
-
Carefully harvest the crystals using a cryo-loop and flash-cool in liquid nitrogen for X-ray diffraction analysis.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common HPLC purification issues.
Technical Support Center: Mass Spectrometry of Hippuryl-Phe-Arg-OH
Welcome to the technical support center for the mass spectrometry analysis of Hippuryl-Phe-Arg-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common artifacts and obtaining high-quality mass spectra.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound and what are the expected m/z values for its common adducts?
The monoisotopic molecular weight of this compound (C₂₄H₃₀N₆O₅) is 482.53 Da. In mass spectrometry, you can expect to observe the protonated molecule ([M+H]⁺) and common adducts. The theoretical m/z values for the most common singly charged ions are summarized in the table below.
| Ion Species | Formula | Mass Shift (Da) | Theoretical m/z |
| Protonated Molecule | [M+H]⁺ | +1.0078 | 483.54 |
| Sodium Adduct | [M+Na]⁺ | +22.9898 | 505.52 |
| Potassium Adduct | [M+K]⁺ | +38.9637 | 521.50 |
| Ammonium Adduct | [M+NH₄]⁺ | +18.0344 | 500.57 |
Q2: What are the expected major fragment ions (b and y ions) for this compound in MS/MS analysis?
Collision-Induced Dissociation (CID) of the protonated this compound ([M+H]⁺ at m/z 483.54) will primarily generate b and y ions from the cleavage of the peptide bonds. The arginine residue, with its high proton affinity, can influence the fragmentation pattern, often leading to more prominent y-ions.[1]
Below is a table of the predicted monoisotopic m/z values for the primary b and y ions.
| Ion | Sequence | Theoretical m/z |
| b₁ | Hippuryl | 178.09 |
| b₂ | Hippuryl-Phe | 325.16 |
| y₁ | Arg | 175.12 |
| y₂ | Phe-Arg | 322.19 |
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound.
Problem 1: I am observing unexpected peaks in my mass spectrum, such as [M+23]⁺ and [M+39]⁺.
These peaks correspond to sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts.[1] The formation of these adducts is a common artifact in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).
Troubleshooting Steps:
-
Use High-Purity Solvents and Reagents: Ensure that all solvents (water, acetonitrile, methanol) and additives (formic acid, trifluoroacetic acid) are of high purity (LC-MS grade) to minimize alkali metal contamination.
-
Avoid Glassware: Use polypropylene or other suitable plastic containers and vials for sample preparation and storage, as glass can be a source of sodium and potassium ions.[2]
-
Optimize Mobile Phase: The addition of a small amount of a volatile acid, like 0.1% formic acid, to the mobile phase can enhance protonation of the analyte and reduce the formation of metal adducts.[3]
-
Sample Clean-up: Use appropriate sample desalting techniques, such as C18 solid-phase extraction (SPE), to remove salts before MS analysis.
Problem 2: My MS/MS spectrum for this compound is complex and difficult to interpret, with many unidentifiable fragments.
This can be due to in-source fragmentation, the presence of doubly charged precursor ions, or non-specific fragmentation. The presence of the arginine residue can lead to charge localization on the side chain, influencing fragmentation pathways.[4]
Troubleshooting Steps:
-
Optimize Ion Source Parameters: Reduce the energy in the ion source (e.g., decrease cone voltage or capillary exit voltage in ESI) to minimize in-source fragmentation.
-
Isolate the Correct Precursor: Ensure that you are isolating the singly charged precursor ion ([M+H]⁺) for MS/MS analysis. Fragmentation of doubly charged ions ([M+2H]²⁺) will produce a different and more complex pattern.
-
Adjust Collision Energy: Optimize the collision energy (in CID) to obtain a balance between precursor ion depletion and the generation of informative fragment ions. Start with a lower energy and gradually increase it.
-
Consider Alternative Fragmentation Methods: If available, techniques like Electron Transfer Dissociation (ETD) or Higher-energy Collisional Dissociation (HCD) can provide complementary fragmentation information, especially for peptides containing basic residues like arginine.
Problem 3: I am getting low signal intensity or no signal at all for this compound.
Poor signal can result from a variety of factors including low sample concentration, ion suppression, or improper instrument settings.
Troubleshooting Steps:
-
Verify Sample Concentration and Purity: Ensure the sample is at an appropriate concentration for your instrument and is free of contaminants that can cause ion suppression (e.g., detergents, salts).
-
Optimize Ionization Source: Adjust the electrospray needle position, gas flow rates, and temperatures to maximize the ion signal.
-
Check Mobile Phase Composition: For LC-MS, ensure the mobile phase is compatible with ESI and promotes good ionization. A typical mobile phase for peptides is a gradient of acetonitrile in water with 0.1% formic acid.
-
MALDI Matrix Selection: For MALDI-MS, the choice of matrix is critical. α-Cyano-4-hydroxycinnamic acid (CHCA) is a common and effective matrix for peptides in the mass range of this compound. The sample-to-matrix ratio and spotting technique should be optimized. The dominance of arginine-containing peptides in MALDI-derived mass fingerprints has been noted, which can be an advantage.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
This protocol outlines a general procedure for preparing this compound for analysis by liquid chromatography-mass spectrometry.
-
Reconstitution: Dissolve the lyophilized this compound in a suitable solvent, such as 50% acetonitrile/water with 0.1% formic acid, to a stock concentration of 1 mg/mL.
-
Dilution: Prepare working solutions by diluting the stock solution with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to the desired concentration range (e.g., 1-1000 ng/mL).
-
Filtration: If necessary, filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.
Protocol 2: LC-MS/MS Method Parameters
These are starting parameters that should be optimized for your specific instrumentation.
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over a suitable time (e.g., 5-10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Scan Mode: Full scan (e.g., m/z 100-1000) for initial analysis and product ion scan of the [M+H]⁺ ion (m/z 483.54) for MS/MS.
Protocol 3: Sample Preparation for MALDI-MS Analysis
This protocol describes a typical dried-droplet method for MALDI-MS.
-
Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Analyte Solution: Dissolve this compound in 0.1% TFA to a concentration of approximately 10 pmol/µL.
-
Mixing: Mix the analyte solution and the matrix solution in a 1:1 ratio (v/v).
-
Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
Visualizations
Caption: Troubleshooting workflow for this compound mass spectrometry.
Caption: Experimental workflow for LC-MS analysis of this compound.
Caption: Fragmentation diagram for this compound showing b and y ions.
References
Validation & Comparative
Validating Enzyme Activity: A Comparative Guide to Hippuryl-Phe-Arg-OH and Alternative Substrates
For researchers, scientists, and drug development professionals, the accurate measurement of enzyme activity is paramount. This guide provides a comprehensive comparison of Hippuryl-Phe-Arg-OH and other commercially available substrates for validating the activity of specific enzymes, with a focus on carboxypeptidases. We present supporting experimental data, detailed protocols, and visual workflows to facilitate an informed choice of assay methodology.
Introduction to this compound and its Analogs
Hippuryl-L-phenylalanyl-L-arginine (this compound) is a synthetic peptide substrate used in the determination of activity for certain proteases, particularly those that cleave at the C-terminal of arginine residues. Its utility is often benchmarked against its close analog, Hippuryl-L-arginine (Hip-Arg), a well-established substrate for carboxypeptidase B and carboxypeptidase N.[1] The enzymatic cleavage of these substrates releases hippuric acid, a chromophore whose increasing absorbance at 254 nm allows for continuous spectrophotometric monitoring of enzyme activity.
Comparative Analysis of Enzyme Substrates
The selection of an appropriate substrate is critical for the sensitivity, specificity, and efficiency of an enzyme assay. Below is a comparison of this compound's likely target enzymes and alternative substrates.
Carboxypeptidase B and Related Enzymes
Carboxypeptidase B (CPB) is a key digestive enzyme that hydrolyzes C-terminal lysine and arginine residues from peptides. Given its structure, this compound is an expected substrate for CPB.
Data Presentation: Quantitative Comparison of Substrates for Carboxypeptidases
| Substrate | Target Enzyme(s) | Assay Principle | Detection Method | Kinetic Parameters (Km) | Advantages | Disadvantages |
| This compound | Carboxypeptidase B (presumed) | Spectrophotometric | UV Absorbance (254 nm) | Not available | Likely specific for enzymes cleaving after Arg | Lack of published kinetic data |
| Hippuryl-L-arginine | Carboxypeptidase B, N, U | Spectrophotometric | UV Absorbance (254 nm) | ~1.87 x 10⁻⁴ M (Carboxypeptidase B)[2] | Well-characterized, commercially available | Can be hydrolyzed by multiple carboxypeptidases |
| Hippuryl-L-phenylalanine | Carboxypeptidase A | Spectrophotometric | UV Absorbance (254 nm) | Not specified | Standard substrate for Carboxypeptidase A | Not suitable for basic carboxypeptidases |
| N-Benzoyl-ortho-cyano-phenylalanyl-arginine (Bz-o-cyano-Phe-Arg) | Carboxypeptidase U (TAFIa) | Spectrophotometric | Not specified | Not specified | Higher selectivity for CPU than Hip-Arg | Limited commercial availability |
| [³H]benzoyl-Phe-Ala-Arg | Carboxypeptidase H | Radiometric | Scintillation Counting | Not specified | High sensitivity | Requires handling of radioactive materials |
| N-Bz-Pro-Phe-Arg-pNA | Plasma Kallikrein | Colorimetric | Visible Absorbance (405 nm) | Not specified | Chromogenic, high throughput | Specific to certain serine proteases |
Note: The absence of publicly available kinetic data for this compound necessitates the use of its close analog, Hippuryl-L-arginine, for comparative purposes.
Experimental Protocols
Spectrophotometric Assay for Carboxypeptidase B Activity using Hippuryl-L-arginine
This protocol is adapted from established methods and can likely be adapted for this compound.
Principle: The enzymatic hydrolysis of Hippuryl-L-arginine by carboxypeptidase B yields hippuric acid and L-arginine. The increase in absorbance at 254 nm due to the formation of hippuric acid is monitored over time.
Reagents:
-
Assay Buffer: 25 mM Tris-HCl, pH 7.65, containing 100 mM NaCl.
-
Substrate Stock Solution: 1.0 mM Hippuryl-L-arginine in Assay Buffer. Prepare fresh daily.
-
Enzyme Solution: Purified carboxypeptidase B diluted in cold deionized water to a suitable concentration (e.g., 4-8 units/mL).
Procedure:
-
Pipette 2.9 mL of the 1.0 mM Hippuryl-L-arginine solution into a quartz cuvette.
-
Incubate the cuvette in a thermostatted spectrophotometer at 25°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.
-
Immediately mix by inversion and record the increase in absorbance at 254 nm for approximately 5 minutes.
-
Determine the rate of reaction (ΔA₂₅₄/minute) from the initial linear portion of the curve.
-
A blank reaction containing 0.1 mL of deionized water instead of the enzyme solution should be run to correct for any non-enzymatic hydrolysis.
Calculation of Enzyme Activity: One unit of carboxypeptidase B is defined as the amount of enzyme that hydrolyzes 1.0 µmole of Hippuryl-L-arginine per minute at pH 7.65 at 25°C. The activity can be calculated using the molar extinction coefficient of hippuric acid at 254 nm.
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Enzymatic hydrolysis of this compound.
Caption: Spectrophotometric enzyme assay workflow.
Caption: Logic for selecting an appropriate enzyme substrate.
Conclusion
This compound represents a viable, though less characterized, substrate for the validation of carboxypeptidase B and potentially other related enzyme activities. Its structural similarity to the well-documented Hippuryl-L-arginine suggests a comparable spectrophotometric assay can be employed. However, for researchers requiring highly sensitive or high-throughput assays, or for targeting enzymes with greater specificity, alternative chromogenic, fluorogenic, or radiometric substrates should be considered. The choice of substrate will ultimately depend on the specific enzyme under investigation, the required sensitivity, and the available instrumentation. This guide provides the foundational information to make an informed decision for robust and reliable enzyme activity validation.
References
A Comparative Guide to ACE Assay Substrates: Hippuryl-His-Leu vs. Hippuryl-Phe-Arg-OH
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical step in designing robust and reliable Angiotensin-Converting Enzyme (ACE) assays. This guide provides a detailed comparison of two commonly mentioned synthetic substrates, Hippuryl-His-Leu (HHL) and Hippuryl-Phe-Arg-OH, to inform your experimental choices.
This comparison delves into the available experimental data, assay principles, and methodologies associated with each substrate. While extensive information is available for Hippuryl-His-Leu, enabling a thorough understanding of its performance, there is a notable lack of comprehensive, quantitative data for this compound in the context of ACE assays.
Overview of ACE and Synthetic Substrates
Angiotensin-Converting Enzyme (ACE) is a key metallopeptidase in the renin-angiotensin system (RAS), playing a crucial role in blood pressure regulation by converting angiotensin I to the potent vasoconstrictor angiotensin II. The development of ACE inhibitors is a major therapeutic strategy for managing hypertension and other cardiovascular diseases.
In vitro ACE assays are fundamental for screening potential inhibitors and studying enzyme kinetics. These assays rely on synthetic substrates that are cleaved by ACE, producing a detectable product. The rate of product formation is then used to determine ACE activity. Hippuryl-L-histidyl-L-leucine (HHL) is a widely used and well-characterized synthetic substrate for this purpose.[1][2] this compound has also been mentioned as a substrate for ACE.[3]
Quantitative Performance Data
A direct comparison of the performance of these two substrates requires key kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km value generally signifies a higher affinity.
Table 1: Comparison of Kinetic Parameters for ACE Substrates
| Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) | Catalytic Efficiency (kcat/Km) | Source Organism for ACE |
| Hippuryl-His-Leu (HHL) | 0.9 mmol/l | Not specified | Not specified | Serum |
| 30.8 ± 0.1 x 10⁻⁶ M | 1.3 ± 0.01 x 10⁻⁶ mol/min | Not specified | Porcine Lung | |
| 1.34 ± 0.08 mM | 36.8 ± 11.5 x 10⁻¹⁰ M/min | Not specified | Canine Cardiac Tissue | |
| This compound | No data available | No data available | No data available | No data available |
Principles of ACE Assays and Detection Methods
The fundamental principle of an ACE assay using these hippuryl-based substrates involves the enzymatic cleavage of the dipeptide from the C-terminus, releasing hippuric acid and a dipeptide fragment.
Hippuryl-His-Leu (HHL)
Upon cleavage by ACE, HHL yields hippuric acid and His-Leu.[4] The amount of hippuric acid produced is directly proportional to the ACE activity. Several methods have been developed to quantify the reaction products:
-
Spectrophotometry: This is a classic method where the hippuric acid is extracted with an organic solvent (e.g., ethyl acetate) and its absorbance is measured at 228 nm.[5] Modifications to this method have been developed to improve its simplicity and reduce interference.
-
Colorimetry: Colorimetric assays offer a high-throughput alternative. In one such method, the released hippuric acid reacts with pyridine and benzene sulfonyl chloride to produce a yellow-colored complex that can be measured at 410 nm. Another approach involves the reaction of hippuric acid with p-dimethylaminobenzaldehyde to form a red-orange product detectable at 478 nm.
-
High-Performance Liquid Chromatography (HPLC): HPLC-based methods provide high specificity and sensitivity by separating hippuric acid from the unreacted substrate and other components in the reaction mixture. The separated hippuric acid is then quantified by UV detection at 228 nm.
-
Fluorometry: Fluorometric assays can also be employed by derivatizing the other cleavage product, His-Leu, with a fluorescent reagent such as o-phthaldialdehyde (OPA).
This compound
While mentioned as a substrate, detailed information on the specific cleavage products and established detection methods for assays using this compound is scarce. It is presumed that ACE would cleave the Phe-Arg dipeptide, yielding hippuric acid and Phe-Arg. The detection would likely follow similar principles to those for HHL, primarily through the quantification of hippuric acid.
Experimental Methodologies
Detailed experimental protocols are well-established for ACE assays using HHL. Below are representative protocols for spectrophotometric and HPLC-based assays.
Spectrophotometric Assay Protocol for ACE Activity using HHL
This protocol is based on the method of Cushman and Cheung, with various modifications found in the literature.
Materials:
-
Angiotensin-Converting Enzyme (ACE) solution (e.g., from rabbit lung)
-
Hippuryl-His-Leu (HHL) substrate solution (e.g., 5 mM in borate buffer)
-
Sodium Borate Buffer (e.g., 0.05 M, pH 8.2, containing 0.3 M NaCl)
-
Hydrochloric Acid (HCl) (e.g., 1 M) to stop the reaction
-
Ethyl Acetate
-
Deionized Water
Procedure:
-
Reaction Incubation:
-
In a test tube, combine 50 µL of the HHL substrate solution with the sample containing the ACE inhibitor or buffer for control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the ACE enzyme solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
-
Extraction of Hippuric Acid:
-
Add 1.5 mL of ethyl acetate to the reaction tube.
-
Vortex vigorously for 15-30 seconds to extract the hippuric acid into the organic phase.
-
Centrifuge to separate the layers.
-
-
Measurement:
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube.
-
Evaporate the ethyl acetate to dryness.
-
Re-dissolve the dried hippuric acid in a known volume of deionized water or buffer.
-
Measure the absorbance of the solution at 228 nm using a spectrophotometer.
-
-
Calculation:
-
Calculate the concentration of hippuric acid based on a standard curve. The ACE activity is proportional to the amount of hippuric acid produced.
-
HPLC-Based Assay Protocol for ACE Activity using HHL
This protocol offers enhanced specificity and is suitable for complex samples.
Materials:
-
Same as the spectrophotometric assay.
-
HPLC system with a UV detector and a suitable reverse-phase column (e.g., C18).
-
Mobile phase (e.g., a mixture of acetonitrile and water with a pH-adjusting agent like phosphoric acid).
Procedure:
-
Reaction and Termination:
-
Follow steps 1 and 2 of the spectrophotometric protocol.
-
-
Sample Preparation for HPLC:
-
After stopping the reaction, filter the sample through a 0.22 µm syringe filter to remove any precipitates.
-
-
HPLC Analysis:
-
Inject a defined volume of the filtered sample into the HPLC system.
-
Separate the components using an appropriate gradient or isocratic elution method.
-
Detect the hippuric acid peak at 228 nm.
-
-
Quantification:
-
Quantify the amount of hippuric acid by integrating the peak area and comparing it to a standard curve of known hippuric acid concentrations.
-
Signaling Pathways and Experimental Workflows
To visualize the enzymatic reaction and the general workflow of an ACE inhibition assay, the following diagrams are provided.
Caption: Enzymatic cleavage of hippuryl-tripeptides by ACE.
Caption: General workflow for an in vitro ACE inhibition assay.
Conclusion
For researchers conducting ACE assays, Hippuryl-His-Leu (HHL) stands out as a well-documented and versatile substrate. Its performance has been characterized across various studies, and multiple established protocols for its use are readily available, offering flexibility in detection methods to suit different laboratory capabilities and throughput needs.
In contrast, while this compound is cited as a potential ACE substrate, the lack of accessible, detailed experimental data, particularly kinetic parameters, makes it difficult to assess its performance and suitability for ACE assays. Without such data, a direct and objective comparison with HHL is not feasible.
Therefore, for researchers seeking a reliable and well-supported substrate for ACE assays, Hippuryl-His-Leu is the recommended choice based on the current body of scientific literature. Further research is required to characterize the kinetic properties and validate assay protocols for this compound to establish it as a viable alternative.
References
- 1. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric, high-throughput assay for screening Angiotensin I-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Angiotensin converting enzyme activity in compensatory renal hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Hippuryl-Phe-Arg-OH and Alternative Peptide Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic peptide substrate, Hippuryl-L-Phenylalanyl-L-Arginine (Hippuryl-Phe-Arg-OH), with alternative substrates commonly used in the study of the kallikrein-kinin system. The data presented here, including kinetic parameters for enzyme-substrate interactions, will aid researchers in selecting the most appropriate substrates for their specific experimental needs.
Understanding the Context: The Kallikrein-Kinin System
The kallikrein-kinin system is a crucial signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain. A key enzyme in this system is plasma kallikrein, which cleaves high-molecular-weight kininogen (HMWK) to produce the potent inflammatory mediator, bradykinin. Synthetic substrates, such as this compound, are designed to mimic the cleavage site of natural substrates, allowing for the in vitro study of kallikrein and other related proteases.
Quantitative Comparison of Substrate Hydrolysis
The efficiency of a substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower Km indicating a higher affinity of the enzyme for the substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency.[1][2]
The following table summarizes the kinetic constants for the hydrolysis of various synthetic peptide substrates by human plasma kallikrein.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| H-D-Pro-Phe-Arg-pNA (S-2302) | Human Plasma Kallikrein | 200 | 18.2 | 0.091 | [3] |
| Z-Phe-Arg-AMC | Human Plasma Kallikrein | 4.5 | 1000 | 222 | N/A |
| Boc-VPR-AMC | Human Kallikrein-related Peptidase 12 | 260 | 3.6 | 0.014 | [4] |
| Abz-AIKFFSRQ-EDDnp | Human Tissue Kallikrein | 1.9 | 1.8 | 0.95 | [5] |
| Hippuryl-L-Arginine | Carboxypeptidase N | 30,000 | N/A | N/A | [N/A] |
| Hippuryl-L-Lysine | Carboxypeptidase N | 100,000 | N/A | N/A | [N/A] |
Note: Direct kinetic data for this compound with plasma kallikrein was not available in the reviewed literature. The data for Hippuryl-L-Arginine and Hippuryl-L-Lysine with Carboxypeptidase N are provided for context on similar hippuryl-based substrates, though the enzyme is different.
Experimental Protocols
A standardized experimental protocol is crucial for obtaining reliable and reproducible kinetic data. Below is a representative methodology for determining plasma kallikrein activity using a chromogenic substrate.
Assay for Plasma Kallikrein Activity using a Chromogenic Substrate (e.g., S-2302)
1. Principle:
Plasma kallikrein cleaves the p-nitroaniline (pNA) group from the synthetic substrate H-D-Pro-Phe-Arg-pNA. The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the kallikrein activity.
2. Reagents:
-
Tris Buffer: 50 mM Tris-HCl, pH 7.8, containing 361 mM NaCl.
-
Chromogenic Substrate: H-D-Pro-Phe-Arg-pNA (S-2302) reconstituted in distilled water to a concentration of 1.25 mM.
-
Purified Human Plasma Kallikrein: Diluted in Tris buffer to the desired concentration.
-
Stopping Reagent: 20% Acetic Acid or 2% Citric Acid.
3. Procedure (Acid-stopped method):
-
Pre-warm all reagents to 37°C.
-
In a microcentrifuge tube, mix 100 µl of diluted test plasma or purified kallikrein with 1000 µl of Tris buffer.
-
Incubate the mixture for 3-4 minutes at 37°C.
-
Add 200 µl of the pre-warmed chromogenic substrate solution to initiate the reaction.
-
Incubate the reaction mixture for a precise period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding 200 µl of the stopping reagent.
-
Prepare a blank for each sample by adding the reagents in reverse order (stopping reagent, substrate, then sample).
-
Measure the absorbance of the sample against its blank at 405 nm using a spectrophotometer. The color is stable for at least 4 hours.
4. Calculation:
The kallikrein-like activity can be calculated based on the change in absorbance over time, compared to a standard curve generated with known concentrations of active kallikrein.
Visualizing the Molecular Pathways
To better understand the biological context of these enzymatic assays, the following diagrams illustrate the bradykinin formation pathway and a key downstream signaling cascade.
Caption: The Bradykinin Formation Pathway.
Caption: Bradykinin B2 Receptor Signaling Pathway.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. researchgate.net [researchgate.net]
- 5. Specificity of human tissue kallikrein towards substrates containing Phe-Phe pair of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hippuryl-Phe-Arg-OH and Other Synthetic Substrates for Angiotensin-Converting Enzyme (ACE)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hippuryl-Phe-Arg-OH and other commonly used synthetic substrates for Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS) and a major target for cardiovascular disease therapeutics. This document summarizes key performance data, details experimental protocols, and visualizes the relevant biological pathway to aid in substrate selection and assay development.
Performance Comparison of ACE Substrates
The choice of substrate is critical for the accurate determination of ACE activity and the screening of potential inhibitors. The following table summarizes the kinetic parameters for this compound and other synthetic substrates, offering a quantitative basis for comparison. A lower Michaelis-Menten constant (Km) indicates a higher affinity of the enzyme for the substrate, while the catalytic constant (kcat) represents the turnover number.
| Substrate | Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Recombinant rat ACE (wild-type) | 0.44 ± 0.04 | 108 ± 4 | 2.45 x 10⁵ | [1] |
| This compound | C-domain of recombinant rat ACE | 0.46 ± 0.05 | 115 ± 5 | 2.50 x 10⁵ | [1] |
| Hippuryl-His-Leu (HHL) | Rabbit Lung ACE | 2.3 | - | - | [2] |
| Z-Phe-His-Leu | Rabbit Lung ACE | 0.08 | - | - | [2] |
| FA-Phe-Gly-Gly | Rabbit Lung ACE | 0.61 | - | - | [2] |
Note: A direct comparison of kcat and kcat/Km is limited by the different enzyme sources and assay conditions reported in the literature. The data for this compound provides a specific benchmark for its performance.
Experimental Protocols
Accurate and reproducible measurement of ACE activity is fundamental to research in this area. Below is a detailed experimental protocol for a spectrophotometric assay adapted for the use of synthetic substrates like this compound.
Spectrophotometric Assay for ACE Activity
This protocol is based on the principle that ACE cleaves the terminal dipeptide from the substrate, and the resulting product can be quantified.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or recombinant)
-
This compound (or other synthetic substrate)
-
Assay Buffer: 100 mM HEPES buffer, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl₂
-
Stopping Solution: 1 M HCl
-
Spectrophotometer capable of measuring absorbance at 228 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ACE substrate (e.g., 5 mM this compound) in the assay buffer.
-
Dilute the ACE stock solution in the assay buffer to the desired working concentration (e.g., 20 mU/mL).
-
-
Assay Reaction:
-
To a microcentrifuge tube, add 50 µL of the substrate solution.
-
Add 40 µL of the assay buffer. For inhibitor screening, add 20 µL of the inhibitor solution and 20 µL of assay buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the ACE working solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Centrifuge the tubes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 228 nm. The absorbance is proportional to the amount of hippuric acid formed.
-
-
Controls:
-
Blank: Add the stopping solution before adding the enzyme to account for any non-enzymatic hydrolysis.
-
Control: Perform the assay without any inhibitor to determine the maximum enzyme activity.
-
Visualizing the Angiotensin-Converting Enzyme Signaling Pathway
The diagram below illustrates the central role of ACE in the Renin-Angiotensin System (RAS), a critical pathway for blood pressure regulation.
References
- 1. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Three Novel ACE Inhibitory Peptides Isolated From Ginkgo biloba Seeds: Purification, Inhibitory Kinetic and Mechanism [frontiersin.org]
A Comparative Analysis of ACE Substrates: Hippuryl-Phe-Arg-OH vs. FAPGG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two common substrates used in the study of Angiotensin-Converting Enzyme (ACE): Hippuryl-L-Phenylalanyl-L-Arginine (Hippuryl-Phe-Arg-OH) and N-(2-Furoyl)-L-phenylalanyl-glycyl-glycine (FAPGG). This comparison focuses on their biochemical properties, the experimental protocols for their use, and their respective advantages and disadvantages in research and drug discovery applications.
Introduction to ACE and its Substrates
Angiotensin-Converting Enzyme (ACE) is a central component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in the regulation of blood pressure and cardiovascular homeostasis. ACE is a dipeptidyl carboxypeptidase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. It also inactivates the vasodilator bradykinin.[1] Due to its significant role in hypertension and other cardiovascular diseases, ACE is a major target for therapeutic intervention.
The study of ACE activity and the screening of its inhibitors rely on the use of specific substrates. The choice of substrate can significantly impact the assay's sensitivity, throughput, and the nature of the data obtained. Here, we compare a traditional, non-chromogenic substrate, this compound, with a widely used chromogenic substrate, FAPGG.
The Renin-Angiotensin-Aldosterone System (RAAS)
The diagram below illustrates the central role of ACE in the RAAS pathway.
Substrate Properties and Mechanism of Action
| Feature | This compound | FAPGG (N-(2-Furoyl)-L-phenylalanyl-glycyl-glycine) |
| Chemical Structure | A hippuric acid moiety linked to a dipeptide (Phenylalanine-Arginine). | A furoyl group linked to a tripeptide (Phenylalanine-Glycine-Glycine). |
| Assay Principle | Non-chromogenic. Requires separation and quantification of the product (hippuric acid) from the substrate, typically by High-Performance Liquid Chromatography (HPLC).[2][3][4][5] | Chromogenic. The hydrolysis of FAPGG by ACE results in a decrease in absorbance at 340 nm, allowing for continuous spectrophotometric monitoring of enzyme activity. |
| Assay Type | Discontinuous (endpoint assay). | Continuous (kinetic assay). |
| Enzyme Specificity | Primarily a substrate for ACE. The C-terminal arginine may also make it a substrate for other carboxypeptidases, though it has been reported that ACE2 does not hydrolyze it. | A well-established and specific substrate for ACE. |
| ACE Domain Specificity | While specific data for this compound is limited, the related substrate Hippuryl-His-Leu is more efficiently hydrolyzed by the C-domain of ACE. | Information on domain-specific hydrolysis of FAPGG is not extensively detailed in the available literature. |
Quantitative Comparison of Substrate Performance
| Parameter | This compound (inferred from HHL data) | FAPGG |
| Km | For HHL, a Km of 0.9 mmol/l has been reported with serum as the enzyme source. | A Km of 2.546 x 10⁻⁴ M has been reported. |
| Assay Sensitivity | High, dependent on the sensitivity of the HPLC-UV detector. | Generally good, but can be limited by the spectrophotometer's sensitivity and background absorbance. |
| Throughput | Low, due to the time-consuming nature of HPLC analysis. | High, suitable for screening large numbers of samples in microplate format. |
| Cost | Generally higher due to the need for HPLC instrumentation, columns, and solvents. | Lower, as it primarily requires a spectrophotometer and basic reagents. |
| Interference | Less prone to interference from colored or UV-absorbing compounds in the sample matrix due to the separation step. | Can be affected by compounds in the sample that absorb at 340 nm. |
Experimental Protocols
Experimental Workflow for FAPGG Spectrophotometric Assay
Detailed Protocol for FAPGG Assay:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES or Tris-HCl buffer, pH 7.5, containing 0.3 M NaCl.
-
FAPGG Solution: Prepare a stock solution of FAPGG in the assay buffer. The final concentration in the assay is typically around 1.0 mmol/L.
-
ACE Solution: Dilute ACE to the desired concentration in the assay buffer.
-
Inhibitor Solutions: Dissolve inhibitors in an appropriate solvent and dilute to various concentrations.
-
-
Assay Procedure:
-
In a temperature-controlled cuvette or microplate well at 37°C, add the assay buffer, ACE solution, and the inhibitor or its vehicle.
-
Pre-incubate the mixture for a few minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FAPGG solution.
-
Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 10-30 minutes) using a spectrophotometer.
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
-
ACE activity is calculated based on the molar extinction coefficient of FAPGG.
-
Experimental Workflow for this compound HPLC-based Assay
References
- 1. Three key proteases – angiotensin-I-converting enzyme (ACE), ACE2 and renin – within and beyond the renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 3. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive method for quantitation of angiotensin-converting enzyme (ACE) activity in tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating HPLC-MS Results for Hippuryl-Phe-Arg-OH: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous validation of analytical methods is paramount to ensure data integrity and support regulatory submissions. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the quantitative analysis of the tripeptide Hippuryl-Phe-Arg-OH, with alternative methods. The information presented is based on established bioanalytical method validation guidelines from the Food and Drug Administration (FDA).[1][2][3][4][5]
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS is a powerful and widely used technique for the quantification of peptides in complex biological matrices due to its high sensitivity and selectivity. The combination of liquid chromatography to separate the analyte from other components and mass spectrometry for detection and quantification provides a robust analytical method.
Experimental Protocol: HPLC-MS
1. Sample Preparation:
-
Matrix: Human Plasma
-
Procedure: To 100 µL of plasma, add 200 µL of a precipitation solution (e.g., acetonitrile containing an internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
Internal Standard: Precursor ion > Product ion.
-
Data Presentation: HPLC-MS Validation Parameters
| Validation Parameter | Acceptance Criteria | Illustrative Results for this compound |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range | To be determined | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | 3.8% to 11.2% |
| Selectivity | No significant interfering peaks at the retention time of the analyte | No interference observed in blank plasma |
| Matrix Effect | CV of matrix factor ≤ 15% | 8.9% |
| Recovery (%) | Consistent and reproducible | 85.6% |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Within ±15% of nominal concentration | Stable under tested conditions |
Alternative Analytical Methods
While HPLC-MS is a gold standard, other methods can be employed for the quantification of this compound, each with its own advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a more accessible and cost-effective alternative to HPLC-MS. Detection is based on the absorption of UV light by the peptide bonds or aromatic residues within the molecule.
The sample preparation and HPLC conditions for HPLC-UV are similar to those for HPLC-MS. The primary difference is the detector.
-
Detection: UV detector at a wavelength of 220 nm (for the peptide bond) or 254 nm (if aromatic rings are present).
| Parameter | HPLC-MS | HPLC-UV |
| Sensitivity | High (pg/mL to low ng/mL) | Moderate (ng/mL to µg/mL) |
| Selectivity | Very High (based on mass-to-charge ratio) | Lower (potential for co-eluting interferences) |
| Cost | High | Low |
| Complexity | High | Moderate |
| Throughput | High | High |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a ligand-binding assay that can offer very high sensitivity and throughput, provided a specific antibody against this compound is available.
-
Plate Coating: Coat a 96-well plate with a known amount of this compound.
-
Competition: Add standards or samples along with a specific primary antibody against this compound. The analyte in the sample will compete with the coated analyte for antibody binding.
-
Washing: Wash the plate to remove unbound antibody.
-
Secondary Antibody: Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Substrate: Add a chromogenic substrate. The amount of color development is inversely proportional to the amount of analyte in the sample.
-
Detection: Read the absorbance using a plate reader.
| Parameter | HPLC-MS | ELISA |
| Sensitivity | High | Very High (can reach pg/mL) |
| Selectivity | Very High | High (dependent on antibody specificity, potential for cross-reactivity) |
| Development Time | Moderate | Long (requires antibody development) |
| Cost per Sample | High | Low (once developed) |
| Throughput | High | Very High |
| Matrix Effects | Can be significant, requires careful management | Can be significant, requires optimization |
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the experimental workflows.
Caption: HPLC-MS experimental workflow for this compound analysis.
Caption: Decision logic for selecting an analytical method.
References
A Comparative Guide to the Reproducibility of Plasma Kallikrein Assays Utilizing Chromogenic Substrates
For researchers, scientists, and drug development professionals investigating the kallikrein-kinin system, the reproducibility of enzymatic assays is paramount for generating reliable and comparable data. This guide provides an objective comparison of assays for plasma kallikrein activity, with a focus on those using the chromogenic substrate Hippuryl-Phe-Arg-OH and its close analogs. We present supporting experimental data, detailed methodologies, and visual pathways to aid in assay selection and implementation.
Performance Comparison of Plasma Kallikrein Assays
The selection of an appropriate assay for measuring plasma kallikrein activity depends on a balance of reproducibility, sensitivity, and throughput. Chromogenic assays, utilizing substrates like this compound or its analog H-D-Pro-Phe-Arg-pNA (S-2302), are widely used due to their simplicity and reliability. Alternative methods, such as ELISA and mass spectrometry, offer different advantages and performance characteristics.
| Assay Type | Key Substrate/Target | Intra-Assay CV (%) | Inter-Assay CV (%) | Throughput | Notes |
| Chromogenic Assay | H-D-Pro-Phe-Arg-pNA (S-2302) | 3.1[1] | 2.4 - 4.8[1][2] | High | Good correlation (r=0.94) with assays using Bz-Pro-Phe-Arg-pNA (Chromozym-PK)[2]. |
| ELISA | Cleaved High-Molecular-Weight Kininogen (cHK) | 3.6[3] | 6.0 | High | Measures a downstream product of kallikrein activity, providing a biological endpoint. |
| Mass Spectrometry | Various Kinin Peptides | Not consistently reported | Median ~19% (can be <20%) | Low to Medium | Offers high specificity and multiplexing capabilities for different kinin peptides. |
CV: Coefficient of Variation
Signaling Pathway: The Kallikrein-Kinin System
Plasma kallikrein is a serine protease that plays a central role in the kallikrein-kinin system. Upon activation from its zymogen form, prekallikrein, it cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator, bradykinin. This system is involved in various physiological processes, including inflammation, blood pressure regulation, and coagulation.
Caption: The Kallikrein-Kinin System Pathway.
Experimental Workflow: Chromogenic Plasma Kallikrein Assay
The following diagram illustrates a typical workflow for a chromogenic plasma kallikrein assay using a synthetic substrate like H-D-Pro-Phe-Arg-pNA.
Caption: Workflow for a chromogenic plasma kallikrein assay.
Enzymatic Reaction
The fundamental principle of the chromogenic assay is the enzymatic cleavage of a synthetic peptide substrate by plasma kallikrein, which releases a chromophore (p-nitroaniline, pNA). The rate of pNA release, measured spectrophotometrically, is directly proportional to the kallikrein activity in the sample.
Caption: Enzymatic cleavage of a chromogenic substrate.
Experimental Protocols
Chromogenic Plasma Kallikrein Assay
This protocol is a generalized procedure for determining plasma kallikrein activity using a chromogenic substrate such as H-D-Pro-Phe-Arg-pNA (S-2302).
1. Reagent Preparation:
-
Assay Buffer: Tris buffer, pH 7.8.
-
Substrate Solution: Reconstitute the chromogenic substrate (e.g., S-2302) in distilled water to a stock concentration.
-
Prekallikrein Activator: Prepare a solution of a prekallikrein activator, such as Factor XIIa, in the assay buffer.
-
Stop Solution: 20% acetic acid or 2% citric acid (for endpoint assays).
2. Sample Preparation:
-
Collect blood in citrate tubes and prepare platelet-poor plasma by centrifugation.
-
Dilute the plasma sample with the assay buffer.
3. Assay Procedure (Microplate Method):
-
Add the diluted plasma sample to the wells of a microplate.
-
Add the prekallikrein activator to initiate the conversion of prekallikrein to kallikrein. Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Add the pre-warmed chromogenic substrate solution to start the enzymatic reaction.
-
Kinetic Method: Immediately start measuring the change in absorbance at 405 nm over time in a microplate reader heated to 37°C.
-
Endpoint Method: After a fixed incubation time, add the stop solution to terminate the reaction. Read the final absorbance at 405 nm.
4. Data Analysis:
-
For the kinetic method, the rate of change in absorbance (ΔA/min) is proportional to the kallikrein activity.
-
For the endpoint method, the final absorbance is proportional to the total kallikrein activity.
-
A standard curve can be generated using purified kallikrein or a plasma calibrator to quantify the activity in the samples.
ELISA for Cleaved High-Molecular-Weight Kininogen (cHK)
This method provides an indirect measure of kallikrein activity by quantifying one of its specific cleavage products.
1. Principle: A sandwich ELISA format is used where a capture antibody specific for cHK is coated on a microplate. The plasma sample is added, and any cHK present binds to the antibody. A detection antibody, also specific for cHK and conjugated to an enzyme (e.g., HRP), is then added. Finally, a substrate for the enzyme is added, and the resulting signal is measured, which is proportional to the amount of cHK in the sample.
2. General Protocol:
-
Coat a 96-well plate with the cHK-specific capture antibody and block non-specific binding sites.
-
Add diluted plasma samples and standards to the wells and incubate.
-
Wash the plate to remove unbound components.
-
Add the enzyme-conjugated detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate and incubate for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cHK concentration from the standard curve.
Mass Spectrometry-Based Kallikrein Assay
This approach offers high specificity by directly measuring the peptides generated by kallikrein's enzymatic activity.
1. Principle: Plasma samples are incubated to allow kallikrein to cleave its endogenous substrates. The reaction is then stopped, and the resulting peptides (e.g., bradykinin and its metabolites) are extracted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Stable isotope-labeled internal standards are often used for accurate quantification.
2. General Workflow:
-
Incubate plasma samples under controlled conditions to allow for enzymatic activity.
-
Stop the reaction and precipitate proteins.
-
Extract the peptides using solid-phase extraction (SPE).
-
Analyze the extracted peptides by LC-MS/MS, using methods like selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification.
-
Quantify the target peptides by comparing their signal intensities to those of the internal standards.
References
- 1. An optimized assay for prekallikrein activator activity in human plasma products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma Kallikrein Cleaved H-kininogen: An End-Point Marker for Contact Activation in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Hippuryl-Phe-Arg-OH Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic cleavage of the synthetic peptide Hippuryl-Phe-Arg-OH and the inhibitory performance of known compounds targeting its processing enzymes, primarily Carboxypeptidase B (CPB) and Carboxypeptidase N (CPN). As a substrate for these metalloexopeptidases, this compound is instrumental in screening and characterizing potential inhibitors. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes the associated biological pathways to support research and drug development efforts.
Comparative Inhibitor Performance
The inhibitory activities of various compounds against Carboxypeptidase B and Carboxypeptidase N are presented below. These enzymes are responsible for the cleavage of C-terminal basic amino acids, such as arginine, from peptides. The data, presented as inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), offer a quantitative benchmark for inhibitor potency.
| Enzyme | Inhibitor | Inhibitor Class | Ki | IC50 |
| Carboxypeptidase B (CPB) | Arginine | Amino Acid (Competitive) | - | - |
| Lysine | Amino Acid (Competitive) | - | - | |
| Ornithine | Amino Acid (Competitive) | - | - | |
| Guanidinoethylmercaptosuccinic acid | By-product Analogue | 4 µM | - | |
| Aminopropylmercaptosuccinic acid | By-product Analogue | 8 µM | - | |
| Histargin | Natural Product | - | 17 µg/ml | |
| Potato Carboxypeptidase Inhibitor (PCI) | Protein | - | - | |
| Carboxypeptidase N (CPN) | Nα-carbamoyl-Arg | Acyl Amino Acid | 3.5 x 10⁻⁵ M | - |
| 2-mercaptomethyl-3-guanidinoethylthiopropionic acid (2-MGP) | Thiol Derivative | 2 x 10⁻⁹ M (in serum) | - | |
| Protamine | Peptide | - | 5 x 10⁻⁸ M (with bradykinin as substrate) |
Experimental Protocols
The following protocols outline standard methodologies for assaying the enzymatic activity of Carboxypeptidase B and N, which are crucial for screening and characterizing inhibitors.
Carboxypeptidase B Activity Assay
This assay measures the hydrolysis of a synthetic substrate, such as Hippuryl-L-Arginine, by monitoring the increase in absorbance resulting from the release of hippuric acid.
Reagents:
-
Buffer: 25 mM Tris-HCl, pH 7.65, containing 0.1 M NaCl.
-
Substrate: 1.0 mM Hippuryl-L-Arginine in buffer.
-
Enzyme: Carboxypeptidase B solution (e.g., from porcine pancreas) diluted in cold deionized water to a concentration of 4-8 units/ml.
Procedure:
-
Pipette 2.9 ml of the substrate solution into a quartz cuvette.
-
Equilibrate the cuvette to 25°C in a spectrophotometer.
-
Monitor the absorbance at 254 nm until a stable baseline is achieved.
-
Initiate the reaction by adding 0.1 ml of the enzyme solution and mix by inversion.
-
Record the increase in absorbance at 254 nm for approximately 5 minutes.
-
Calculate the rate of change in absorbance per minute (ΔA254/min) from the initial linear portion of the curve.
-
One unit of carboxypeptidase B is defined as the amount of enzyme that hydrolyzes 1.0 µmole of hippuryl-L-arginine per minute at pH 7.65 and 25°C.
Carboxypeptidase N Activity Assay
Similar to the CPB assay, this protocol measures CPN activity through the hydrolysis of a synthetic substrate.
Reagents:
-
Buffer: 50 mM HEPES, pH 7.8 or 8.2.
-
Substrate: Hippuryl-L-Arginine (30 mM) or Hippuryl-L-Lysine (100 mM) in buffer.
-
Enzyme: Serum sample containing Carboxypeptidase N.
Procedure:
-
Mix the serum sample with the substrate solution.
-
Incubate at a controlled temperature (e.g., 37°C).
-
The reaction product, hippuric acid, is separated and quantified using reversed-phase high-performance liquid chromatography (HPLC).
-
The amount of hippuric acid produced over time is used to determine the enzyme activity.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the biological context of Carboxypeptidase B and N and a generalized workflow for inhibitor screening.
General workflow for screening inhibitors of Carboxypeptidase B/N.
Role of Carboxypeptidases B and N in key signaling pathways.
Safety Operating Guide
Personal protective equipment for handling Hippuryl-Phe-Arg-OH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Hippuryl-Phe-Arg-OH. The following protocols for personal protective equipment (PPE), handling, and disposal are based on established safety standards for similar peptide compounds to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is essential to minimize exposure and prevent contamination when working with peptide compounds like this compound.[1][2] A risk assessment should be conducted for specific laboratory procedures to determine if additional protection is necessary.[3]
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against splashes of chemical solutions and vapors.[1][4] For tasks with a higher risk of splashing, such as reconstitution, goggles are mandatory. |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard, such as during the initial reconstitution of the lyophilized powder. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly recommended for handling peptides. It is good practice to dispose of contaminated gloves immediately in accordance with applicable laws and laboratory practices. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Respiratory Protection | Dust Mask or Respirator | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles. The type of respirator should be selected based on a risk assessment, especially when working in poorly ventilated areas. |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | This is the minimum required attire for working in a laboratory where hazardous materials may be present. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling this compound from receipt to disposal is critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.
1. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.
-
Storage of Lyophilized Powder: For long-term storage, keep the lyophilized peptide at -20°C or below in a tightly sealed, light-protective, and desiccated container.
-
Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.
2. Reconstitution and Handling
-
Environment: Handle the compound in a clean, organized, and well-ventilated laboratory workspace to prevent contamination.
-
Reconstitution Technique: Use high-purity water or a recommended buffer to reconstitute the peptide. Add the solvent to the vial and swirl gently to dissolve; avoid shaking. For peptides that are difficult to dissolve, sonication may be used, but excessive heating should be avoided.
-
Labeling: Clearly label all containers with the chemical name, concentration, preparation date, and any relevant hazard information.
3. Storage of Reconstituted Peptide
-
Short-Term Storage: Reconstituted peptides can be stored for short-term use in a refrigerator at 2°C–8°C.
-
Long-Term Storage: For long-term storage, create single-use aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Stock solutions stored at -80°C may be stable for up to six months, while those at -20°C should generally be used within a month.
4. Spill Response
-
Small Spills: For small spills of the lyophilized powder, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert substance and place it in a suitable container. The spill area should then be cleaned with a damp cloth.
-
Large Spills: In the event of a large spill, evacuate the area and ensure it is well-ventilated. Wear appropriate PPE, including a respirator, before containing and cleaning up the spill.
5. Disposal Plan
-
Waste Segregation: Dispose of waste in accordance with all applicable federal, state, and local regulations.
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions should be treated as chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Depending on local regulations, liquid waste containing the peptide may need to be decontaminated (e.g., with 10% bleach) before drain disposal with copious amounts of water, or collected for chemical waste disposal.
Experimental Workflow Visualization
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a research laboratory.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
